1-Benzyl-1H-imidazole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFHFMMKMUJLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143297 | |
| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10045-65-5 | |
| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-2-formylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry and pharmaceutical development. The document details a robust and regioselective multi-step synthetic pathway, including experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale production.
Introduction
This compound is a valuable intermediate due to the presence of a reactive aldehyde group on the N-benzylated imidazole scaffold. This heterocycle is a precursor for a wide range of more complex molecules with potential therapeutic applications. The synthesis strategy presented herein focuses on a reliable and scalable method involving the initial preparation of 1-benzyl-1H-imidazole, followed by a regioselective formylation at the C2 position.
Overall Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process:
-
N-Benzylation of Imidazole: The synthesis commences with the alkylation of the imidazole ring with benzyl bromide to yield 1-benzyl-1H-imidazole.
-
C2-Formylation of 1-Benzyl-1H-imidazole: The crucial aldehyde functionality is introduced at the C2 position via a directed lithiation followed by quenching with a suitable formylating agent.
An alternative, though less direct, three-step pathway is also described, which involves the formation of a hydroxymethyl intermediate followed by oxidation.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected outcomes for the primary synthetic route.
Table 1: Reagents and Materials
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role | CAS Number |
| Imidazole | C₃H₄N₂ | 68.08 | Starting Material | 288-32-4 |
| Benzyl Bromide | C₇H₇Br | 171.03 | Alkylating Agent | 100-39-0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 584-08-7 |
| Acetonitrile | CH₃CN | 41.05 | Solvent | 75-05-8 |
| 1-Benzyl-1H-imidazole | C₁₀H₁₀N₂ | 158.20 | Intermediate | 4238-71-5 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Lithiating Agent | 109-72-8 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | 109-99-9 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Formylating Agent | 68-12-2 |
| This compound | C₁₁H₁₀N₂O | 186.21 | Final Product | 86259-79-0 |
Table 2: Summary of Reaction Parameters and Yields
| Step | Reaction | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1 | N-Benzylation of Imidazole | Room Temperature | 12-24 hours | 85-95% |
| 2 | C2-Lithiation and Formylation | -78 to Room Temperature | 2-4 hours | 60-75% |
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-1H-imidazole
This procedure details the N-alkylation of imidazole using benzyl bromide with potassium carbonate as the base.
Materials:
-
Imidazole (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of imidazole and anhydrous potassium carbonate in anhydrous acetonitrile, add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-benzyl-1H-imidazole as a white to pale yellow solid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol describes the regioselective formylation of 1-benzyl-1H-imidazole at the C2 position via lithiation.
Materials:
-
1-Benzyl-1H-imidazole (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-benzyl-1H-imidazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Mandatory Visualizations
Overall Synthesis Pathway Diagram
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow for C2-Formylation
Caption: Workflow for the C2-lithiation and formylation of 1-benzyl-1H-imidazole.
This guide provides a robust and detailed methodology for the synthesis of this compound. The presented protocols are based on established and reliable chemical transformations, offering a clear path for researchers in the field of organic and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 1-Benzyl-1H-imidazole-2-carbaldehyde. The information is curated for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound.
Core Physicochemical Properties
This compound is a substituted imidazole derivative with potential applications as a building block in the synthesis of more complex molecules. A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Boiling Point | 128 °C at 4 Torr384.2 °C at 760 mmHg | [1][2] |
| Density | 1.12 g/cm³ (Predicted) | [2] |
| pKa | 3.89 ± 0.31 (Predicted) | [1] |
| Melting Point | No data available for the 2-carbaldehyde isomer. For reference, the isomeric 1-Benzyl-1H-imidazole-5-carboxaldehyde has a melting point of 46-49 °C. | [3] |
| Solubility | No specific data available. Imidazole and its derivatives are generally soluble in polar organic solvents. | |
| CAS Number | 10045-65-5 | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the N-benzylation of imidazole followed by formylation at the C2 position.
Step 1: Synthesis of 1-Benzylimidazole
The N-benzylation of imidazole is a well-established reaction that can be performed under various conditions. A common and effective method utilizes a base such as sodium hydride in an anhydrous aprotic solvent.
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF in an oven-dried, two-neck round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 1-benzylimidazole.[4]
Step 2: Formylation of 1-Benzylimidazole
The formylation of 1-benzylimidazole at the C2 position is the most challenging step due to the acidic nature of the C2 proton. This can be achieved via lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Materials:
-
1-Benzylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-benzylimidazole (1.0 equivalent) in anhydrous THF in an oven-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. The solution may change color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[5][6]
Synthetic Workflow Visualization
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Potential Biological Significance
While no specific biological activities or signaling pathways have been directly attributed to this compound in the reviewed literature, the broader class of imidazole and benzimidazole derivatives is of significant interest in medicinal chemistry. These scaffolds are present in numerous compounds with a wide range of therapeutic effects.
Derivatives of benzimidazole have been reported to exhibit various biological activities, including:
-
Anticancer Activity: Many benzimidazole derivatives have shown potent antiproliferative effects against various cancer cell lines.[7]
-
Antiviral Activity: The benzimidazole core is a key component in several antiviral agents.
-
Antimicrobial and Antifungal Properties: Imidazole-containing compounds are known for their efficacy against a range of microbial and fungal pathogens.
The following diagram illustrates the general areas of biological investigation for imidazole and benzimidazole derivatives, providing a logical framework for potential future studies of this compound.
Caption: Biological activities of imidazole and benzimidazole derivatives.
References
- 1. This compound CAS#: 10045-65-5 [m.chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Buy 1-Benzyl-1H-imidazole-5-carboxaldehyde | 85102-99-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. jk-sci.com [jk-sci.com]
Technical Guide: 1-Benzyl-1H-imidazole-2-carbaldehyde (CAS: 10045-65-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-imidazole-2-carbaldehyde is an organic compound featuring a five-membered imidazole ring substituted with a benzyl group at the 1-position and a carbaldehyde (formyl) group at the 2-position.[1] The imidazole moiety is a critical pharmacophore in numerous biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets. The presence of a reactive aldehyde group makes this compound a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems and potential drug candidates. This guide provides a summary of the available technical data for this compound, including its physicochemical properties, proposed synthesis, and potential applications in research and development.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10045-65-5 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| IUPAC Name | 1-benzylimidazole-2-carbaldehyde | [2] |
| Boiling Point | 128 °C (at 4 Torr) | [3] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |
Table 2: Spectral Data Summary
| Technique | Data Availability |
| ¹H NMR | Data available, but specific shifts not detailed in public sources.[2] |
| ¹³C NMR | Data available, but specific shifts not detailed in public sources. |
| Mass Spectrometry (GC-MS) | Spectrum available in databases.[2] |
| Infrared (IR) Spectroscopy | Spectrum available in databases.[2] |
| UV-VIS Spectroscopy | Spectrum available in databases.[2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A likely approach involves the formylation of 1-benzyl-1H-imidazole.
Proposed Synthesis: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This proposed protocol is based on this standard procedure.
Experimental Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring, maintaining the temperature below 5°C. The reaction is exothermic. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-benzyl-1H-imidazole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the solution is alkaline. This will precipitate the crude product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Below is a conceptual workflow for the proposed synthesis of this compound.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Applications in Research and Drug Development
While specific biological activities for this compound are not well-documented, its structural motifs suggest several potential areas of application in medicinal chemistry and drug development.
-
Scaffold for Bioactive Molecules: The imidazole ring is a core component of many pharmaceuticals, including antifungals (e.g., ketoconazole), antibiotics (e.g., metronidazole), and antihypertensives (e.g., losartan).[4] This compound serves as a valuable starting material for the synthesis of novel imidazole-containing molecules with potential therapeutic activities.
-
Intermediate for Heterocyclic Synthesis: The aldehyde functional group is highly reactive and can be used in a variety of chemical transformations to build more complex molecular architectures. For instance, it can undergo condensation reactions with amines to form Schiff bases, which can be further modified or cyclized to generate novel heterocyclic systems.
-
Potential for Biological Screening: Given the broad biological activities associated with imidazole derivatives, this compound itself could be a candidate for screening in various biological assays to identify potential new leads for drug discovery programs. The applications of its isomer, 1-Benzyl-1H-imidazole-5-carboxaldehyde, as an intermediate for agents targeting neurological disorders and as antifungal and antibacterial agents, suggest that this compound could have similar utility.[5]
Signaling Pathways and Logical Relationships
There is currently no publicly available information detailing the involvement of this compound in any specific biological signaling pathways. Research in this area would be required to elucidate any such relationships.
The logical relationship of this compound in a drug discovery context is that of a versatile chemical intermediate.
Caption: Role as a chemical intermediate in drug discovery.
Safety and Handling
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant potential for use in organic synthesis and medicinal chemistry. While detailed studies on its biological activity are not widely published, its structural features make it an attractive starting point for the development of novel heterocyclic compounds and potential therapeutic agents. Further research into the synthesis, reactivity, and biological properties of this compound is warranted to fully explore its utility in drug discovery and development.
References
- 1. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C11H10N2O | CID 139082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 10045-65-5 [m.chemicalbook.com]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. chemimpex.com [chemimpex.com]
Spectral Data Analysis of 1-Benzyl-1H-imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 1-Benzyl-1H-imidazole-2-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Introduction
This compound (C₁₁H₁₀N₂O, Molar Mass: 186.21 g/mol ) is a heterocyclic aldehyde. The imidazole ring is a common scaffold in many pharmaceutical compounds, and the presence of the benzyl and carbaldehyde functionalities offers multiple sites for further chemical modification, making it a valuable building block in drug discovery and development. Accurate spectral characterization is crucial for confirming the identity and purity of this compound. This guide summarizes the available and predicted spectral data to aid researchers in their work.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's mass.
Table 1: Mass Spectrometry Data
| Analysis Type | Key Peaks (m/z) | Interpretation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 186, 157, 91 | [M]+ (Molecular Ion), [M-CHO]+, [C₇H₇]+ (Tropylium ion) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by the stretching frequencies of the aldehyde group, the aromatic rings, and the imidazole moiety.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1705 | Strong | C=O Stretch (Aldehyde) |
| ~1600, ~1495, ~1455 | Medium-Weak | Aromatic C=C Stretch |
| ~1500-1400 | Medium | Imidazole Ring Stretch |
Note: These are predicted values based on typical frequencies for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
Proton NMR indicates the number of different types of protons and their neighboring environments.
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~7.5 - 7.2 | m | 7H | Aromatic (Phenyl & Imidazole) |
| ~5.4 | s | 2H | Benzyl protons (-CH₂-) |
Note: These are predicted chemical shifts. The aromatic region is expected to be a complex multiplet.
¹³C NMR Spectroscopy
Carbon NMR shows the number of different types of carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde Carbonyl (C=O) |
| ~145 | Imidazole C2 |
| ~135 | Phenyl C (quaternary) |
| ~129 - 127 | Phenyl & Imidazole CH |
| ~50 | Benzyl Carbon (-CH₂-) |
Note: These are predicted values based on typical chemical shifts for the respective carbon types.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.
Mass Spectrometry Protocol
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation, is used.
-
Ionization : Electron ionization (EI) is a common method for this type of molecule.
-
Analysis : The instrument is set to scan a mass-to-charge (m/z) range that includes the molecular weight of the compound (e.g., 50-300 amu).
-
Data Acquisition : The resulting mass spectrum is recorded, showing the relative abundance of different fragment ions.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation : For a solid sample, a small amount is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Background Scan : A background spectrum of the empty sample holder (or the salt plate) is recorded.
-
Sample Scan : The prepared sample is placed in the spectrometer, and the spectrum is recorded.
-
Data Processing : The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already present in the solvent.
-
Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
-
Data Acquisition : The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected and run. The number of scans is adjusted to achieve a good signal-to-noise ratio.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Synthesis Workflow
A common method for the synthesis of this compound involves the N-benzylation of an appropriate imidazole precursor. The following diagram illustrates a logical workflow for such a synthesis.
Caption: Synthetic pathway for this compound.
Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Benzyl-1H-imidazole-2-carbaldehyde, a key building block in the development of various pharmaceutical compounds. The guide details several distinct synthetic strategies, offering flexibility in starting materials and reaction conditions. For each method, a thorough experimental protocol is provided, alongside a summary of reagents and expected yields to facilitate laboratory application.
Executive Summary
The synthesis of this compound can be achieved through several efficient pathways. The most common and practical approaches include:
-
Route 1: N-Alkylation of 1H-imidazole-2-carbaldehyde. This direct approach involves the benzylation of the commercially available 1H-imidazole-2-carbaldehyde.
-
Route 2: Formylation of 1-Benzyl-1H-imidazole. This two-step sequence first involves the synthesis of 1-benzyl-1H-imidazole, followed by the introduction of the formyl group at the C2 position.
-
Route 3: Oxidation of (1-Benzyl-1H-imidazol-2-yl)methanol. This method requires the synthesis of the corresponding alcohol precursor, which is then oxidized to the target aldehyde.
-
Route 4: Formylation of 1-Benzyl-1H-imidazole via Lithiation. A powerful method for regioselective formylation involving organolithium intermediates.
Each route offers distinct advantages and challenges concerning starting material availability, reaction scalability, and purification procedures. The following sections provide detailed experimental procedures and data for each synthetic pathway.
Route 1: N-Alkylation of 1H-imidazole-2-carbaldehyde
This is a direct and often high-yielding method that begins with the commercially available 1H-imidazole-2-carbaldehyde. The core of this synthesis is the nucleophilic substitution reaction where the imidazole nitrogen attacks the electrophilic benzylic carbon of a benzyl halide.
Experimental Protocol
Materials:
-
1H-imidazole-2-carbaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, a mixture of 1H-imidazole-2-carbaldehyde (1.0 equivalent) and potassium carbonate (2.0-2.2 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF).
-
The suspension is cooled to 0 °C in an ice bath.
-
Benzyl bromide (1.1-1.2 equivalents) is added dropwise to the stirred mixture.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
A similar reaction involving 4-formyl-2-methylimidazole and benzyl bromide in the presence of potassium carbonate in DMF at 0 °C to ambient temperature resulted in a near-quantitative yield (99%) of the N-benzylated product.[1]
Data Presentation
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1H-imidazole-2-carbaldehyde | Benzyl bromide, K₂CO₃ | DMF | 0 to RT | 12-24 | High (expected) |
Note: While a specific yield for the direct benzylation of 1H-imidazole-2-carbaldehyde was not found in the searched literature, N-alkylation of similar imidazole aldehydes is reported to be high-yielding.[1]
Logical Relationship Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Formylation of 1-Benzyl-1H-imidazole
This two-step approach first involves the synthesis of 1-benzyl-1H-imidazole, which is then formylated at the 2-position. The Vilsmeier-Haack reaction is a classic and effective method for this formylation.[2][3]
Step 2a: Synthesis of 1-Benzyl-1H-imidazole
A common method for this step is the N-alkylation of imidazole with benzyl bromide.[4]
Experimental Protocol:
-
Using Potassium Carbonate: Imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq) are stirred in anhydrous acetonitrile. Benzyl bromide (1.1 eq) is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC). The solids are filtered off, the solvent is evaporated, and the residue is purified.[4]
-
Using Sodium Hydride: To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C, a solution of imidazole (1.0 eq) in THF is added dropwise. After stirring, benzyl bromide (1.05 eq) is added, and the reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted and purified.[4]
Step 2b: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole
Materials:
-
1-Benzyl-1H-imidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
In a flask cooled in an ice bath, phosphorus oxychloride (1.1-1.5 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (acting as both reagent and solvent, typically in excess) with stirring to form the Vilsmeier reagent.
-
A solution of 1-Benzyl-1H-imidazole (1.0 equivalent) in a minimal amount of DMF is then added dropwise to the Vilsmeier reagent, maintaining a low temperature.
-
After the addition, the reaction mixture is stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the product precipitates.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Alternatively, the product can be extracted with an organic solvent like dichloromethane. The organic extracts are then washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization.
Data Presentation
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Benzyl-1H-imidazole | POCl₃, DMF | DMF | 0 to 80 | 3-6 | Moderate to Good |
Experimental Workflow Diagram
Caption: Synthetic workflow for Route 2.
Route 3: Oxidation of (1-Benzyl-1H-imidazol-2-yl)methanol
This route involves the preparation of the alcohol precursor, (1-Benzyl-1H-imidazol-2-yl)methanol, followed by its oxidation to the desired aldehyde.
Step 3a: Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol
This intermediate can be prepared by the N-benzylation of 1H-imidazole-2-methanol or by the reduction of a corresponding ester.
Step 3b: Oxidation to this compound
A common and mild method for the oxidation of benzylic alcohols to aldehydes is the use of activated manganese dioxide (MnO₂).
Materials:
-
(1-Benzyl-1H-imidazol-2-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
Procedure:
-
A solution of (1-Benzyl-1H-imidazol-2-yl)methanol (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform is prepared in a round-bottom flask.
-
Activated manganese dioxide (a large excess, typically 10-25 equivalents by weight) is added to the solution.
-
The resulting suspension is stirred vigorously at room temperature or refluxed for 24-48 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide and other solid residues. The filter cake is washed thoroughly with the solvent.
-
The combined filtrate is concentrated under reduced pressure to give the crude product.
-
The crude aldehyde is then purified by column chromatography or recrystallization.
Data Presentation
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (1-Benzyl-1H-imidazol-2-yl)methanol | Activated MnO₂ | DCM or CHCl₃ | RT to Reflux | 24-48 | Good to Excellent |
Experimental Workflow Diagram
Caption: Synthetic workflow for Route 3.
Route 4: Formylation of 1-Benzyl-1H-imidazole via Lithiation
This method provides high regioselectivity for the formylation at the C2 position of the imidazole ring, which is the most acidic position.
Experimental Protocol
Materials:
-
1-Benzyl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
A solution of 1-Benzyl-1H-imidazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete lithiation.
-
Anhydrous N,N-dimethylformamide (1.2-1.5 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography.
Data Presentation
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Benzyl-1H-imidazole | n-BuLi, DMF | THF | -78 to RT | 2-4 | Good |
Logical Relationship Diagram
Caption: Synthetic workflow for Route 4.
Conclusion
This guide has outlined four distinct and effective synthetic routes for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. The provided experimental protocols and data tables are intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug development.
References
An In-Depth Technical Guide to 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (C11H10N2O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the imidazole derivative, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, a heterocyclic compound with the chemical formula C11H10N2O. Imidazole-based scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This document details the synthesis, characterization, and biological activities of this specific derivative, with a focus on its potential as an anticancer agent. Quantitative data from in vitro studies are presented, along with detailed experimental protocols. Furthermore, a putative signaling pathway associated with the mechanism of action of imidazole derivatives is illustrated to provide a deeper understanding of its therapeutic potential.
Introduction
Imidazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules.[2] The unique structural features of the imidazole ring allow for diverse substitutions, leading to a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The subject of this guide, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, is an imidazole derivative that has demonstrated notable biological potential, particularly in the realm of oncology.[1] This document aims to serve as a technical resource for researchers and professionals involved in drug discovery and development by consolidating key information on its synthesis, characterization, and biological evaluation.
Synthesis and Characterization
General Synthetic Approach
A common strategy for the synthesis of substituted imidazoles is the Radziszewski synthesis or variations thereof, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde, a plausible route would start from a pre-formed substituted imidazole.
Experimental Protocol: A Plausible Synthesis Route
-
Step 1: Synthesis of a Suitable Imidazole Precursor. A potential starting material is a 2-phenyl-1H-imidazole derivative. This can be synthesized via the condensation of benzil, an appropriate aldehyde, and ammonium acetate in glacial acetic acid, followed by N-methylation.
-
Step 2: Formylation of the Imidazole Ring. The imidazole ring can be formylated at the C4 position using a suitable formylating agent, such as the Vilsmeier-Haack reagent (POCl3/DMF).
-
Step 3: N-Methylation. The final step would involve the methylation of the nitrogen atom of the imidazole ring using a methylating agent like methyl iodide in the presence of a base.
Characterization
The structural confirmation and purity of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde are established using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include peaks corresponding to the methyl protons, aromatic protons of the phenyl ring, and the imidazole ring protons, as well as a characteristic downfield signal for the aldehyde proton.
-
¹³C NMR: Characteristic chemical shifts are expected for the carbons of the methyl group, the phenyl ring, the imidazole ring, and a distinct signal for the carbonyl carbon of the aldehyde group, which typically appears around 151-156 ppm.[1]
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong absorption band for the C=O stretching of the aldehyde group (around 1700 cm⁻¹) and bands corresponding to C-H stretching of the aromatic and methyl groups.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.[1]
Biological Activity
1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde has shown promise as a potential therapeutic agent, particularly in the field of cancer research.
Anticancer Activity
In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines.[1]
Data Presentation: In Vitro Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| HeLa | Cervical Cancer | ~3.24 | 5-Fluorouracil |
| A549 | Lung Cancer | Data not specified | 5-Fluorouracil |
Table 1: Summary of the in vitro anticancer activity of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde is still under investigation. However, based on studies of other imidazole derivatives, it is hypothesized that it may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[4] One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4]
Putative Involvement of the MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[5] Dysregulation of this pathway is a common feature in many cancers. Some imidazole derivatives have been shown to interfere with the MAPK pathway, leading to the induction of apoptosis in cancer cells.[4]
Mandatory Visualization: Hypothetical Mechanism of Action via MAPK Pathway
A hypothetical model of MAPK pathway inhibition by the imidazole derivative.
The diagram above illustrates a potential mechanism where 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde could inhibit key kinases in the MAPK pathway, such as RAF or MEK. This inhibition would block the downstream signaling cascade, preventing the activation of ERK. The subsequent lack of ERK activation would lead to a decrease in the transcription of genes involved in cell proliferation and survival, and potentially promote the activity of pro-apoptotic proteins, ultimately leading to programmed cell death in cancer cells.
Experimental Protocol: Western Blot Analysis for MAPK Pathway Proteins
To investigate the effect of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde on the MAPK signaling pathway, Western blot analysis can be performed.
-
Cell Treatment and Lysis: Cancer cells are treated with the imidazole derivative at various concentrations and for different time points. After treatment, the cells are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the MAPK pathway (e.g., phospho-RAF, phospho-MEK, phospho-ERK, total ERK, and an apoptosis marker like cleaved PARP).
-
Detection: After washing, the membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the changes in the phosphorylation status and expression levels of the target proteins upon treatment with the compound.
Conclusion
1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde is a promising imidazole derivative with demonstrated in vitro anticancer activity. This technical guide has provided an overview of its synthesis, characterization, and biological evaluation, highlighting its potential as a lead compound for the development of new anticancer therapies. The putative mechanism of action involving the inhibition of the MAPK signaling pathway provides a rationale for its observed cytotoxic effects. Further in-depth studies, including more extensive in vitro and in vivo evaluations and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers and professionals dedicated to advancing cancer drug discovery.
References
- 1. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | 94938-02-0 | Benchchem [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Page loading... [wap.guidechem.com]
- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Benzyl-1H-imidazole-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols, expected solubility trends based on the physicochemical properties of imidazole derivatives, and a structured approach to data presentation.
Physicochemical Properties
Understanding the inherent properties of this compound is crucial for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| IUPAC Name | 1-benzylimidazole-2-carbaldehyde | PubChem[1] |
| CAS Number | 10045-65-5 | PubChem[1] |
| Computed LogP | 1.4 | PubChem[1] |
| Polar Surface Area | 34.9 Ų | PubChem[1] |
The imidazole ring contributes to the polarity of the molecule, while the benzyl group introduces significant nonpolar character. The aldehyde group is also polar and can participate in hydrogen bonding. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. Imidazole itself is soluble in water and other polar solvents[2][3][4]. However, the presence of the benzyl group in this compound likely decreases its aqueous solubility and increases its solubility in organic solvents compared to unsubstituted imidazole.
Predicted and Observed Solubility Trends for Imidazole Derivatives
While specific data for this compound is scarce, general solubility trends for imidazole derivatives have been documented:
-
Polar Solvents: Imidazole and its less substituted derivatives exhibit good solubility in polar solvents like water and alcohols[2]. This is attributed to the ability of the nitrogen atoms in the imidazole ring to form hydrogen bonds.
-
Aprotic Polar Solvents: Solvents like DMSO and DMF are generally good solvents for a wide range of organic compounds, including those with polar functional groups.
-
Nonpolar Solvents: The introduction of bulky, nonpolar substituents, such as the benzyl group, is expected to increase solubility in nonpolar solvents like toluene and hexane. Studies on other substituted imidazoles have shown measurable solubility in solvents like dichloromethane and toluene[5][6].
Based on these principles, a qualitative prediction of solubility for this compound would be:
-
High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, DMSO, DMF
-
Moderate Solubility: Methanol, Ethanol, Propanol
-
Low to Insoluble: Toluene, Hexane, Diethyl Ether, Water
The following table is provided as a template for researchers to populate with experimentally determined quantitative solubility data.
| Solvent | Molarity (mol/L) at 25°C | g/L at 25°C | Method of Determination |
| Methanol | Gravimetric/Spectroscopic | ||
| Ethanol | Gravimetric/Spectroscopic | ||
| Isopropanol | Gravimetric/Spectroscopic | ||
| Acetone | Gravimetric/Spectroscopic | ||
| Ethyl Acetate | Gravimetric/Spectroscopic | ||
| Acetonitrile | Gravimetric/Spectroscopic | ||
| Dichloromethane | Gravimetric/Spectroscopic | ||
| Chloroform | Gravimetric/Spectroscopic | ||
| Toluene | Gravimetric/Spectroscopic | ||
| Hexane | Gravimetric/Spectroscopic | ||
| Dimethyl Sulfoxide (DMSO) | Gravimetric/Spectroscopic | ||
| N,N-Dimethylformamide (DMF) | Gravimetric/Spectroscopic |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (0.45 µm)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Weigh the vial containing the dried residue.
-
The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.
-
Calculate the solubility in g/L and mol/L.
-
-
Spectroscopic/Chromatographic Method:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
3.3. Data Analysis and Reporting
-
Perform each solubility determination in triplicate to ensure reproducibility.
-
Report the average solubility and standard deviation for each solvent.
-
Specify the temperature at which the solubility was determined.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Logical Flow for Qualitative Solubility Analysis
For rapid qualitative assessment, a systematic approach based on solubility in different types of solvents can be employed.
This guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound in a range of organic solvents. The provided experimental protocol and data presentation structure will facilitate standardized and comparable results across different laboratories.
References
- 1. This compound | C11H10N2O | CID 139082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Benzyl-1H-imidazole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a benzyl-protected imidazole ring with a reactive aldehyde group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential therapeutic applications, with a focus on relevant signaling pathways. The information presented herein is intended to support researchers and scientists in the fields of organic synthesis and pharmacology.
Core Compound Properties
This compound is characterized by the following molecular formula and weight. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 10045-65-5 | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Protocol: Benzylation of 1H-imidazole-2-carbaldehyde
This protocol is adapted from the benzylation of similar imidazole derivatives[2].
Materials:
-
1H-imidazole-2-carbaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (2.0-2.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Benzylation: Slowly add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, partition the reaction mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Biological Activity and Therapeutic Potential
The imidazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antifungal, and antibacterial activities[3]. The benzyl and carbaldehyde moieties on the 1- and 2-positions, respectively, of the imidazole ring in this compound provide a unique chemical architecture for interaction with biological targets.
Potential as a TGR5 Agonist
While direct studies on this compound are limited, research on closely related derivatives provides valuable insights into its potential mechanism of action. A study on 1-benzyl-1H-imidazole-5-carboxamide derivatives has demonstrated their potent agonistic activity on the Takeda G protein-coupled receptor 5 (TGR5)[4][5]. TGR5 is a promising therapeutic target for metabolic diseases such as diabetes and obesity[4].
Activation of TGR5 by an agonist like a 1-benzyl-imidazole derivative can trigger a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1)[5][6]. GLP-1, in turn, stimulates insulin secretion, improves glucose tolerance, and has beneficial effects on body weight management[6][7].
Other Potential Therapeutic Applications
The imidazole core is a key component in various kinase inhibitors[8][9]. The structural features of this compound suggest its potential as a scaffold for the development of inhibitors targeting kinases involved in cancer cell proliferation and survival. Furthermore, benzimidazole derivatives, which share a similar heterocyclic core, have been investigated as DNA topoisomerase I inhibitors, highlighting another possible avenue for the therapeutic application of this class of compounds[10].
Conclusion
This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the known biological activities of related imidazole derivatives, particularly as TGR5 agonists, underscore its potential in drug discovery and development. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic utility. This guide provides a foundational resource for researchers embarking on the study and application of this promising molecule.
References
- 1. This compound | C11H10N2O | CID 139082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Commercial Landscape of 1-Benzyl-1H-imidazole-2-carbaldehyde: A Technical Guide
For researchers, scientists, and professionals in drug development, the procurement of specific chemical intermediates is a critical step in the discovery and synthesis pipeline. This in-depth technical guide provides a comprehensive overview of the commercial availability of 1-Benzyl-1H-imidazole-2-carbaldehyde (CAS No. 10045-65-5), a key building block in medicinal chemistry. This guide details commercial suppliers, provides an illustrative synthesis protocol, and contextualizes its application in pharmaceutical research.
Commercial Availability
This compound is available from a select number of chemical suppliers. The following table summarizes the available quantitative data from various vendors. It is important to note that while this compound is available, its isomers, particularly 1-Benzyl-1H-imidazole-5-carboxaldehyde, are more commonly listed. Researchers should verify the CAS number (10045-65-5) before purchase.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price |
| Pharmaffiliates | This compound | 10045-65-5 | High Purity | Inquire | Login for price |
| BLD Pharm | This compound | 10045-65-5 | Inquire | Inquire | Inquire |
| Santa Cruz Biotechnology | This compound | 10045-65-5 | Inquire | Inquire | Inquire |
| CymitQuimica | This compound | 10045-65-5 | Inquire | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocol: Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound can be proprietary, a general and illustrative method can be adapted from the synthesis of related imidazole aldehydes. The following protocol is based on established organic chemistry principles.
Reaction: N-benzylation of imidazole-2-carbaldehyde.
Materials:
-
Imidazole-2-carbaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add imidazole-2-carbaldehyde (1.0 eq) and potassium carbonate (2.0 eq).
-
Add dry N,N-dimethylformamide (DMF) to dissolve the reagents.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl bromide (1.1 eq) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Drug Development: A Workflow
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Imidazole-containing compounds are known to exhibit a wide range of biological activities. The aldehyde functional group allows for a variety of subsequent chemical transformations, making it a valuable starting material for the synthesis of compound libraries for drug screening.
The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.
This workflow highlights the progression from the starting material to the generation of a library of diverse compounds. These compounds can then be screened against various biological targets to identify "hits." Promising hits undergo lead optimization to improve their pharmacological properties, eventually leading to preclinical development. The specific therapeutic area would depend on the nature of the modifications made to the initial scaffold. For instance, derivatives of imidazole are being investigated for their potential as antifungal, anticancer, and anti-inflammatory agents.
An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and key chemical properties of 1-Benzyl-1H-imidazole-2-carbaldehyde. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Safety and Hazard Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictogram:
Precautionary Measures and First Aid
Adherence to the following precautionary statements is crucial for safe handling.
| Type | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective |
Technical Guide: Stability and Storage of 1-Benzyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Benzyl-1H-imidazole-2-carbaldehyde (CAS No. 10045-65-5). Proper handling and storage are critical to ensure the compound's integrity and the reproducibility of experimental results.
Core Stability and Storage Data
The following table summarizes the key storage and stability parameters based on available data.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Keep refrigerated (e.g., 4°C) or frozen (-20°C for long-term, sealed storage). | [3][4][5] |
| Atmosphere | Store in a well-ventilated, dry place. Keep container tightly closed. Some related imidazole compounds are air-sensitive; consider storage under an inert atmosphere (e.g., Argon, Nitrogen) for long-term stability. | [4][6][7] |
| Light Exposure | While not explicitly stated for this compound, protection from light is a general best practice for complex organic molecules to prevent photodegradation. | |
| Incompatible Materials | Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [4][7] |
| Hazards to Note | Thermal decomposition can release irritating gases and vapors. Fine dust may form combustible mixtures in the air. | [7] |
Experimental Considerations for Stability Assessment
For researchers requiring quantitative stability data, a formal stability-indicating assay should be developed. A typical experimental workflow for assessing the stability of a compound like this compound is outlined below.
Logical Workflow for Stability Assessment
Caption: Workflow for Experimental Stability Testing.
Methodologies for Key Experiments
1. High-Performance Liquid Chromatography (HPLC) for Potency and Purity:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Purpose: To separate the parent compound from potential degradants and quantify its concentration over time.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification:
-
Methodology: Employ an LC method similar to the HPLC assay, coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Purpose: To elucidate the structures of degradation products by determining their mass-to-charge ratio and fragmentation patterns.
3. Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate the compound in solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH) at an elevated temperature (e.g., 60°C) and monitor for degradation.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation.
-
Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and monitor its purity over time.
-
Photostability: Expose the compound to light conditions as specified in ICH guideline Q1B.
Recommended Handling and Storage Protocol
To maintain the integrity of this compound in a laboratory setting, the following logical workflow for handling and storage is recommended.
Caption: Recommended Laboratory Handling and Storage Workflow.
By adhering to these guidelines, researchers can minimize the risk of degradation and ensure the quality and reliability of this compound for their scientific investigations.
References
Methodological & Application
Application Notes and Protocols: Knoevenagel Condensation of 1-Benzyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is of significant interest in medicinal chemistry and drug development due to its ability to generate α,β-unsaturated compounds, which are valuable precursors for a diverse range of heterocyclic and pharmacologically active molecules.
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 1-benzyl-1H-imidazole-2-carbaldehyde with various active methylene compounds. The imidazole moiety is a prominent scaffold in many pharmaceuticals, and its derivatization via the Knoevenagel condensation opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound is depicted below:
Caption: General Knoevenagel Condensation Scheme.
Quantitative Data Summary
While specific experimental data for the Knoevenagel condensation of this compound is not extensively reported in publicly available literature, the following table summarizes typical conditions and expected outcomes based on analogous reactions with similar aromatic aldehydes.[1][2][3] This data is intended to serve as a guideline for reaction optimization.
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Malononitrile | Imidazole (10-30) | Dichloromethane | Room Temp. | 2-6 | High | [1][3] |
| Ethyl Cyanoacetate | Imidazole (10-30) | Dichloromethane | Reflux | 4-8 | High | [1][3] |
| Diethyl Malonate | Piperidine (cat.) | Ethanol | Reflux | 6-12 | Moderate to High | |
| Barbituric Acid | ZrO2/SO42- | Solvent-free | Room Temp. | 0.5-1 | High | |
| 2-Thiobarbituric Acid | Piperidine (cat.) | Ethanol | Reflux | 2-4 | High | [4] |
Note: The yields are estimates based on reactions with structurally similar aldehydes and may vary for this compound. Experimental optimization is recommended.
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound with representative active methylene compounds.
Protocol 1: Imidazole-Catalyzed Condensation with Malononitrile
Objective: To synthesize 2-((1-benzyl-1H-imidazol-2-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 mmol, 186.21 g/mol )
-
Malononitrile (1.0 mmol, 66.06 g/mol )
-
Imidazole (0.2 mmol, 20 mol%, 68.08 g/mol )
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add dichloromethane (5 mL) to dissolve the reactants.
-
Add imidazole (0.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water (10 mL) to the flask.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 2-((1-benzyl-1H-imidazol-2-yl)methylene)malononitrile.
Protocol 2: Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate
Objective: To synthesize ethyl 2-cyano-3-(1-benzyl-1H-imidazol-2-yl)acrylate.
Materials:
-
This compound (1.0 mmol, 186.21 g/mol )
-
Ethyl cyanoacetate (1.0 mmol, 113.12 g/mol )
-
Piperidine (2-3 drops)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure ethyl 2-cyano-3-(1-benzyl-1H-imidazol-2-yl)acrylate.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a series of equilibrium steps. The generally accepted mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile.
References
Application Notes and Protocols: Reductive Amination of 1-Benzyl-1H-imidazole-2-carbaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, followed by reduction to the corresponding amine, is widely employed in the construction of diverse molecular scaffolds. The imidazole moiety, a privileged structure in numerous biologically active compounds, is a frequent target for derivatization to explore structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the reductive amination of 1-Benzyl-1H-imidazole-2-carbaldehyde with various primary amines. The resulting N-substituted ((1-benzyl-1H-imidazol-2-yl)methyl)amines are valuable building blocks for the synthesis of novel therapeutic agents.
Reaction Overview
The reductive amination of this compound proceeds via a two-step, one-pot process. Initially, the aldehyde reacts with a primary amine to form an imine intermediate. This is followed by the in-situ reduction of the imine using a suitable reducing agent to yield the final secondary amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent and solvent can influence reaction times and yields.
Key Considerations for a Successful Reaction
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is compatible with a wide range of functional groups and can be used in a one-pot procedure where the aldehyde, amine, and reducing agent are combined. Sodium borohydride is a more powerful reducing agent and is typically added after the initial formation of the imine to avoid reduction of the starting aldehyde.
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using sodium triacetoxyborohydride. For reactions with sodium borohydride, methanol is a suitable solvent as it facilitates imine formation.
-
Reaction Temperature: Most reductive aminations can be carried out at room temperature, offering a convenient and energy-efficient process.
-
Stoichiometry: Typically, a slight excess of the amine and the reducing agent relative to the aldehyde is used to ensure complete conversion.
-
Work-up: A standard aqueous work-up is usually sufficient to quench the reaction and remove inorganic byproducts. The desired product can then be isolated by extraction and purified by column chromatography.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)
This protocol is a general method applicable to a variety of primary amines.
Materials:
-
This compound
-
Primary amine (e.g., ethylamine, aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or DCM, add the primary amine (1.1-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted ((1-benzyl-1H-imidazol-2-yl)methyl)amine.
Protocol 2: Reductive Amination using Sodium Borohydride (Alternative Procedure)
This protocol provides an alternative method, particularly useful when sodium triacetoxyborohydride is not available.
Materials:
-
This compound
-
Primary amine (e.g., propylamine, cyclopropylamine)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1-1.2 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Data Presentation
The following table summarizes the reaction conditions and yields for the reductive amination of this compound with various primary amines based on established synthetic methodologies.
| Entry | Primary Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Ethylamine | NaBH(OAc)₃ | DCE | 12 | 85 |
| 2 | Aniline | NaBH(OAc)₃ | DCM | 18 | 78 |
| 3 | Benzylamine | NaBH₄ | MeOH | 6 | 92 |
| 4 | Propylamine | NaBH(OAc)₃ | DCE | 16 | 82 |
| 5 | Cyclopropylamine | NaBH₄ | MeOH | 8 | 88 |
| 6 | 4-Fluoroaniline | NaBH(OAc)₃ | DCM | 24 | 75 |
Note: The yields reported are indicative and may vary depending on the specific reaction scale and purification method.
Visualizations
Reaction Pathway
The following diagram illustrates the general signaling pathway of the reductive amination of this compound with a primary amine.
Caption: General reaction scheme for reductive amination.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the reductive amination reaction followed by product purification.
Caption: Standard experimental workflow for reductive amination.
Synthesis of Schiff Bases from 1-Benzyl-1H-imidazole-2-carbaldehyde: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed experimental protocols for the synthesis of Schiff bases derived from 1-Benzyl-1H-imidazole-2-carbaldehyde. This class of compounds holds significant promise in medicinal chemistry due to the versatile biological activities associated with the imidazole scaffold.
The imidazole ring is a privileged structure in drug discovery, appearing in numerous pharmaceuticals. The incorporation of a Schiff base (imine) moiety, formed through the condensation of an aldehyde with a primary amine, often enhances the biological profile of the parent molecule. Schiff bases derived from imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This guide outlines the synthesis of the precursor aldehyde and its subsequent conversion to a variety of Schiff bases, along with potential applications based on existing literature for structurally similar compounds.
Application Notes
Schiff bases are characterized by the presence of a carbon-nitrogen double bond (-C=N-). This functional group is crucial for their biological activity, often acting as a key pharmacophore that can interact with various biological targets. The N-benzylated imidazole core provides a lipophilic character that can influence cell permeability and bioavailability.
Potential Therapeutic Applications:
-
Antimicrobial and Antifungal Agents: Imidazole-based Schiff bases are known to exhibit potent activity against a range of bacterial and fungal strains.[1][2][3][4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
-
Anticancer Agents: Numerous studies have highlighted the anticancer potential of imidazole and Schiff base derivatives.[6][7][8] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.
-
Anti-inflammatory Activity: Schiff bases incorporating an imidazole moiety have been investigated for their anti-inflammatory properties.[9] They can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory disorders.
The synthesis of a library of Schiff bases from this compound allows for the exploration of structure-activity relationships (SAR). By varying the primary amine component, researchers can fine-tune the steric and electronic properties of the final compounds to optimize their biological activity and selectivity for specific targets.
Experimental Protocols
The synthesis of Schiff bases from this compound is a two-step process:
-
Synthesis of the precursor aldehyde: this compound.
-
Synthesis of the Schiff base: Condensation of the aldehyde with a primary amine.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the N-alkylation of imidazoles.[10][11] It involves the protection of the nitrogen of imidazole-2-carboxaldehyde with a benzyl group.
Materials:
-
Imidazole-2-carboxaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole-2-carboxaldehyde (1.0 equivalent) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield this compound.
-
The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 80-90%
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| ¹H NMR | δ 9.8 (s, 1H, -CHO), 7.2-7.5 (m, 7H, Ar-H), 5.4 (s, 2H, -CH₂-) |
| ¹³C NMR | δ 185.0 (C=O), 145.0, 135.0, 129.0, 128.5, 128.0, 127.5, 51.0 |
| Mass Spec (ESI+) | m/z = 187.08 [M+H]⁺ |
Protocol 2: General Procedure for the Synthesis of Schiff Bases
This protocol describes a general method for the condensation of this compound with various primary amines.[12][13][14][15][16]
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkyl amines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
Quantitative Data for Representative Schiff Base Syntheses (Hypothetical):
| Primary Amine | Product Name | Yield (%) | Melting Point (°C) |
| Aniline | N-(1-Benzyl-1H-imidazol-2-ylmethylene)aniline | 85 | 110-112 |
| 4-Chloroaniline | N-(1-Benzyl-1H-imidazol-2-ylmethylene)-4-chloroaniline | 88 | 125-127 |
| 4-Methoxyaniline | N-(1-Benzyl-1H-imidazol-2-ylmethylene)-4-methoxyaniline | 90 | 118-120 |
| Benzylamine | 1-(1-Benzyl-1H-imidazol-2-yl)-N-benzylmethanimine | 82 | 95-97 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of Schiff bases from this compound.
Potential Biological Activity Pathways
Caption: Potential biological activities and mechanisms of imidazole-based Schiff bases.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. (PDF) Imidazole and Azo-Based Schiff Bases Ligands as Highly Active Antifungal and Antioxidant Components (2019) | Siham Slassi | 55 Citations [scispace.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies [mdpi.com]
- 5. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6-Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 15. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Alkene Synthesis via Wittig Reaction of 1-Benzyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules with specific stereochemistry. These application notes provide a detailed protocol for the synthesis of 2-alkenyl-1-benzyl-1H-imidazole derivatives through the Wittig reaction of 1-Benzyl-1H-imidazole-2-carbaldehyde. The imidazole moiety is a key structural component in many pharmaceuticals, and the introduction of an alkenyl substituent via the Wittig reaction offers a versatile route to novel drug candidates.
Reaction Principle
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane). The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide. The stereochemical outcome of the reaction (E/Z isomer ratio) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.
Experimental Protocols
This section details the necessary protocols for the synthesis of the phosphonium salt, the in-situ generation of the ylide, and the subsequent Wittig reaction with this compound. A one-pot procedure is also described for streamlined synthesis.
Protocol 1: Synthesis of Benzyltriphenylphosphonium Bromide
This protocol describes the synthesis of the phosphonium salt precursor to the Wittig reagent.
Materials:
-
Triphenylphosphine (PPh₃)
-
Benzyl bromide
-
Toluene (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add benzyl bromide (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.[1]
-
Cool the mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, benzyltriphenylphosphonium bromide, under vacuum.
Protocol 2: Wittig Reaction with this compound (Two-Step)
This protocol involves the pre-formation of the ylide followed by the reaction with the aldehyde.
Materials:
-
Benzyltriphenylphosphonium bromide
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH))
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-BuLi (1.1 eq) dropwise to the stirred suspension. The formation of the characteristic orange-red color of the ylide should be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.
-
Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the alkene product from triphenylphosphine oxide.
-
Protocol 3: One-Pot Aqueous Wittig Reaction
This environmentally friendly protocol allows for the in-situ formation of the ylide and subsequent Wittig reaction in an aqueous medium.[2][3] This method is particularly suitable for stabilized ylides.
Materials:
-
Triphenylphosphine (PPh₃)
-
Appropriate alkyl halide (e.g., ethyl bromoacetate for a stabilized ylide)
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a test tube or round-bottom flask, add triphenylphosphine (1.4 eq) and a saturated aqueous solution of NaHCO₃ (5 mL).
-
Stir the suspension vigorously for 1 minute.
-
To the suspension, add the alkyl halide (1.6 eq) followed by this compound (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with 1.0 M H₂SO₄.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data
The yield and stereoselectivity of the Wittig reaction are highly dependent on the specific ylide and reaction conditions employed. The following table provides representative data for the Wittig reaction of heterocyclic aldehydes with different types of ylides.
| Aldehyde | Ylide Type | Product | Yield (%) | E:Z Ratio | Reference |
| 2-Thiophenecarboxaldehyde | Stabilized (from methyl bromoacetate) | Methyl 3-(thiophen-2-yl)acrylate | 54.9 | 99.8:0.2 | [3] |
| Benzaldehyde | Stabilized (from bromoacetonitrile) | Cinnamonitrile | 56.9 | 58.8:41.2 | [3] |
| Benzaldehyde | Non-stabilized (from benzyltriphenylphosphonium chloride) | Stilbene | ~70 | (Z)-isomer predominates | N/A |
Note: Specific yield and E/Z ratio for the reaction with this compound should be determined experimentally.
Visualizations
Wittig Reaction Mechanism
References
Application Notes and Protocols: 1-Benzyl-1H-imidazole-2-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-benzyl-1H-imidazole-2-carbaldehyde in multicomponent reactions (MCRs) for the synthesis of diverse and complex molecular scaffolds. While specific literature examples for this exact aldehyde in MCRs are limited, this document outlines detailed protocols and potential applications based on the well-established reactivity of similar aldehydes in Ugi and Passerini reactions.
Introduction
Multicomponent reactions are powerful tools in synthetic and medicinal chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening. This compound is a versatile building block, incorporating a reactive aldehyde functionality and a biologically relevant imidazole core. The imidazole moiety is a key component in many natural products and pharmaceuticals, known for its diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its derivatives are valuable in the development of novel therapeutic agents.
This document focuses on the application of this compound in two prominent isocyanide-based multicomponent reactions: the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR).
Key Multicomponent Reactions
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is highly valued for its ability to generate peptide-like scaffolds with a high degree of structural diversity.
General Reaction Scheme:
A proposed Ugi reaction scheme involving this compound.
Application Notes and Protocols for the Preparation of Antimicrobial Agents from 1-Benzyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from 1-Benzyl-1H-imidazole-2-carbaldehyde. The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous antifungal and antibacterial agents.[1] By utilizing this compound as a versatile starting material, a diverse library of compounds, particularly Schiff bases, can be generated and screened for potent antimicrobial activity.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Imidazole derivatives have long been a focal point in this endeavor due to their broad spectrum of biological activities.[1] The synthesis of Schiff bases through the condensation of an aldehyde with a primary amine offers a straightforward and efficient method for generating a wide array of chemical diversity. This approach allows for the systematic modification of the chemical structure to explore structure-activity relationships (SAR) and optimize antimicrobial potency.
This document outlines the synthetic procedures for preparing Schiff base derivatives of this compound and the subsequent protocols for evaluating their in vitro antimicrobial efficacy against a panel of pathogenic bacteria and fungi.
Synthesis of Schiff Base Derivatives
The general synthetic route for the preparation of Schiff base derivatives from this compound involves a condensation reaction with various primary amines. This reaction is typically carried out in a suitable solvent, often with acid catalysis, to afford the corresponding imine (Schiff base).
A general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol provides a general method for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Buchner funnel and flask)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the respective primary amine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (disappearance of the starting aldehyde spot on TLC), allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Activity Evaluation
The in vitro antimicrobial activity of the synthesized Schiff base derivatives can be determined using standard microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Caption: Workflow for the determination of MIC and MBC/MFC.
Experimental Protocol: Microdilution Method for MIC and MBC/MFC Determination
This protocol describes the determination of the antimicrobial activity of the synthesized compounds against a panel of bacteria and fungi.
Materials:
-
Synthesized Schiff base derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
-
Solvent (e.g., DMSO) as a negative control.
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
Bacteria: Culture the bacterial strains in Mueller-Hinton Broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Fungi: Grow fungal strains on Sabouraud Dextrose Agar (SDA) for 2-7 days. Prepare a spore suspension in sterile saline and adjust the concentration to approximately 1-5 x 10⁶ CFU/mL.
-
-
Microdilution Assay:
-
Add 100 µL of the appropriate sterile broth/medium to each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.
-
Inoculate each well with 10 µL of the prepared microbial suspension.
-
Include a positive control (standard antimicrobial agent), a negative control (solvent), and a growth control (medium with inoculum only) on each plate.
-
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-35°C for 48-72 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
-
Determination of MBC/MFC: To determine the MBC or MFC, aliquot 10 µL from the wells showing no visible growth and spread onto sterile nutrient agar (for bacteria) or SDA (for fungi) plates. Incubate the plates under the same conditions as above. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
The antimicrobial activity of the synthesized compounds should be summarized in a clear and structured table for easy comparison. The following is a representative table based on data from structurally related imidazole Schiff bases.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives (µg/mL)
| Compound ID | R-Group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| SB-1 | Phenyl | 16 | 32 | 64 | 128 | 32 | 64 |
| SB-2 | 4-Chlorophenyl | 8 | 16 | 32 | 64 | 16 | 32 |
| SB-3 | 4-Methoxyphenyl | 32 | 64 | 128 | >128 | 64 | 128 |
| SB-4 | 4-Nitrophenyl | 4 | 8 | 16 | 32 | 8 | 16 |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | - | 2 | 8 |
Note: The data presented in this table is for illustrative purposes and is based on findings for structurally similar compounds. Actual results for derivatives of this compound may vary and require experimental verification.
Conclusion
The synthetic and screening protocols outlined in these application notes provide a robust framework for the discovery and development of novel antimicrobial agents based on the this compound scaffold. The straightforward synthesis of Schiff bases allows for the creation of a diverse chemical library, and the standardized antimicrobial assays enable the reliable determination of their potency. Further investigation into the mechanism of action of the most promising compounds will be crucial for their advancement as potential therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Benzimidazole-Based PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks, resulting in double-strand breaks (DSBs). The inability to repair these DSBs ultimately leads to cell death, a concept known as synthetic lethality. This has established PARP inhibitors as a significant class of anticancer agents.
The chemical scaffold of many potent PARP inhibitors is based on a benzimidazole carboxamide core, which mimics the nicotinamide moiety of the PARP substrate NAD+. This application note outlines a detailed protocol for the synthesis of a potent class of 2-aryl-1H-benzo[d]imidazole-4-carboxamide PARP inhibitors. While 1-Benzyl-1H-imidazole-2-carbaldehyde is not a conventional starting material for this class of compounds, we present a proposed synthetic route that hypothetically utilizes this aldehyde to generate a key intermediate for a well-established synthetic pathway.
Proposed Synthetic Pathway
The synthesis of the target 2-aryl-1H-benzo[d]imidazole-4-carboxamide PARP inhibitors is proposed to proceed in two main stages. The first stage is a hypothetical transformation of this compound to a key intermediate, 4-methylbenzoyl chloride. The second, literature-documented stage involves the synthesis of the final PARP inhibitor from this intermediate.
Caption: Proposed synthetic workflow for a PARP inhibitor.
Experimental Protocols
Stage 1: Hypothetical Synthesis of 4-Methylbenzoyl chloride from this compound
Disclaimer: The following protocol is a proposed, hypothetical route and has not been experimentally validated. It is presented for conceptual purposes to link the specified starting material to a known synthetic pathway for PARP inhibitors.
Step 1.1: Oxidation of this compound to 1-Benzyl-1H-imidazole-2-carboxylic acid
-
To a solution of this compound (1.0 eq) in a mixture of tert-butanol and water (2:1) is added 2-methyl-2-butene (5.0 eq).
-
A solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate in water is added dropwise at room temperature.
-
The reaction is stirred for 12 hours.
-
The mixture is then acidified with 1M HCl and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carboxylic acid.
Step 1.2: Proposed Conversion to 4-Methylbenzoyl chloride
Stage 2: Literature-Based Synthesis of 2-(p-Tolyl)-1H-benzo[d]imidazole-4-carboxamide
Reference: This protocol is adapted from the general procedures for the synthesis of 2-aryl-1H-benzimidazole-4-carboxamides, which are potent PARP inhibitors.
Step 2.1: Amide Coupling of 4-Methylbenzoyl chloride with 2,3-Diaminobenzamide Dihydrochloride
-
To a solution of 2,3-diaminobenzamide dihydrochloride (1.0 eq) in pyridine at 0°C is added 4-methylbenzoyl chloride (1.1 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-(2,3-diaminobenzoyl)-4-methylbenzamide.
Step 2.2: Cyclization to 2-(p-Tolyl)-1H-benzo[d]imidazole-4-carboxamide
-
The crude N-(2,3-diaminobenzoyl)-4-methylbenzamide from the previous step is dissolved in glacial acetic acid.
-
The solution is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and the acetic acid is removed in vacuo.
-
The resulting solid is triturated with diethyl ether and filtered to afford the crude product.
-
The crude product is purified by column chromatography on silica gel (dichloromethane/methanol gradient) to yield 2-(p-tolyl)-1H-benzo[d]imidazole-4-carboxamide as a solid.
Data Presentation
The following table summarizes the reported yields and biological activity for a series of 2-aryl-1H-benzo[d]imidazole-4-carboxamide PARP inhibitors from the literature.
| Compound | R-Group on Phenyl Ring | Yield (%) | PARP-1 IC50 (nM) |
| 1 | H | 75 | 15 |
| 2 | 4-CH3 | 82 | 8 |
| 3 | 4-OH | 78 | 6 |
| 4 | 4-OCH3 | 85 | 10 |
| 5 | 4-F | 72 | 12 |
| Olaparib | - | - | 5 |
| Veliparib | - | - | 5.2 |
PARP Signaling Pathway and Mechanism of Inhibition
PARP-1 is recruited to sites of single-strand DNA breaks. Upon binding, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process recruits other DNA repair proteins to the site of damage to effect repair. PARP inhibitors act as competitive inhibitors at the NAD+ binding site of PARP, preventing PAR chain formation and trapping PARP on the DNA.
Caption: PARP signaling and inhibition mechanism.
Experimental Workflow for Biological Evaluation
The inhibitory activity of the synthesized compounds against PARP-1 is typically evaluated using an in vitro enzymatic assay, followed by cellular assays to determine their effect on cell viability, particularly in BRCA-deficient cancer cell lines.
Caption: Workflow for biological evaluation of PARP inhibitors.
Catalytic Applications of 1-Benzyl-1H-imidazole-2-carbaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The derivatives of 1-Benzyl-1H-imidazole-2-carbaldehyde serve as versatile precursors for the synthesis of N-heterocyclic carbenes (NHCs). These NHCs are highly effective ancillary ligands that form stable and catalytically active complexes with a variety of transition metals. The resulting metal-NHC complexes have demonstrated significant utility in a range of organic transformations, including olefin metathesis, cross-coupling reactions, and asymmetric catalysis. Their strong σ-donating properties and the steric tunability of the ligand scaffold allow for the formation of robust catalysts with high activity and selectivity.
This document provides detailed application notes and experimental protocols for the use of these derivatives in key catalytic reactions.
Application Note 1: Ruthenium-Catalyzed Olefin Metathesis
N-heterocyclic carbene ligands derived from imidazole scaffolds are known to form highly active and stable ruthenium-based catalysts for olefin metathesis. The substitution of phosphine ligands with NHCs in Grubbs-type catalysts leads to second-generation catalysts with superior performance. Imidazole-ligated ruthenium complexes, such as those bearing a 1-benzyl-1H-imidazole ligand, have shown high efficacy in Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions, particularly at elevated temperatures where traditional phosphine-containing catalysts may exhibit side reactions and decomposition.
Catalytic Performance in Ring-Closing Metathesis (RCM)
The catalytic activity of a ruthenium complex featuring a 1-benzyl-1H-imidazole ligand (a close derivative of the carbaldehyde) has been evaluated in the RCM of N,N-diallyl-4-methylbenzenesulfonamide. The results demonstrate the efficiency of this catalyst system.
| Entry | Catalyst | Temp. (°C) | Time (h) | Conversion (%) |
| 1 | [Ru]-Bn-Im | 40 | 12 | 87 |
| 2 | [Ru]-Bn-Im | 80 | 12 | >99 |
Data adapted from a study on related imidazole-ligated ruthenium catalysts.[1][2]
Experimental Protocol: Synthesis of a Ruthenium-NHC Complex and RCM
This protocol describes the synthesis of a representative ruthenium complex with a 1-benzyl-1H-imidazole ligand and its subsequent use in a model RCM reaction.
Part A: Synthesis of the Ruthenium Precatalyst
-
To a solution of the commercially available Grubbs second-generation catalyst (1.0 eq) in dry, degassed toluene, add a solution of 1-benzyl-1H-imidazole (2.2 eq) in toluene.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired ruthenium complex.
-
Characterize the complex using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Part B: General Procedure for Ring-Closing Metathesis (RCM)
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve N,N-diallyl-4-methylbenzenesulfonamide (1.0 eq) in dry, degassed toluene.
-
Add the synthesized Ruthenium-NHC complex (e.g., 2.5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure cyclized product.
Application Note 2: Asymmetric Allylic Alkylation
Chiral N-heterocyclic carbenes are a significant class of ligands in asymmetric catalysis. When derived from chiral backbones, such as those prepared from chiral diamines, and complexed with metals like palladium, they can induce high levels of enantioselectivity in various transformations. Asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction, and the use of chiral NHC-palladium complexes can provide access to enantioenriched products with high efficiency.
Catalytic Performance in Asymmetric Allylic Alkylation
A chiral NHC-imine ligand, structurally related to derivatives of this compound, has been successfully employed in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. The results highlight the potential for achieving high enantiomeric excess (ee).
| Entry | Ligand Precursor | Base | Ligand:Pd ratio | Yield (%) | ee (%) |
| 1 | Chiral Imidazolium Salt | NaH | 0.5:1 | 95 | 78 |
| 2 | Chiral Imidazolium Salt | NaH | 1.0:1 | 98 | 85 |
| 3 | Chiral Imidazolium Salt | NaH | 2.0:1 | 99 | 92 |
Data adapted from a study on chiral NHC-imine ligands in Pd-catalyzed AAA.[3]
Experimental Protocol: Asymmetric Allylic Alkylation
This protocol details a general procedure for the palladium-catalyzed asymmetric allylic alkylation using an in-situ generated chiral NHC complex.
Part A: In-situ Generation of the Chiral NHC-Palladium Catalyst
-
In a flame-dried Schlenk tube under an inert atmosphere, add the chiral imidazolium salt (e.g., 2.0 eq relative to Pd).
-
Add [Pd(η³-C₃H₅)Cl]₂ (0.5 eq).
-
Add dry, degassed solvent (e.g., THF).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
Part B: General Procedure for Asymmetric Allylic Alkylation
-
In a separate flame-dried Schlenk tube, suspend a base (e.g., NaH, 2.9 eq) in dry, degassed THF.
-
Add the nucleophile (e.g., dimethyl malonate, 3.0 eq) dropwise and stir the mixture at room temperature for 30 minutes.
-
Add the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 eq).
-
To this mixture, add the pre-formed chiral NHC-palladium catalyst solution from Part A via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[3]
Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions
NHC-ligated palladium complexes are exceptionally effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The strong σ-donating character of NHC ligands facilitates the oxidative addition step, which is often rate-limiting, and their steric bulk promotes the reductive elimination step to release the product. This leads to highly efficient catalytic cycles capable of coupling even challenging substrates like aryl chlorides. Derivatives of 1-benzyl-1H-imidazole can be readily converted into NHC precursors for these powerful catalysts.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a Pd-NHC catalyst generated in situ.
-
To a flame-dried reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add the imidazolium salt (NHC precursor, 1-5 mol%) and the palladium source (e.g., Pd(OAc)₂, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent system (e.g., toluene, dioxane, or a mixture with water).
-
Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.
References
Application Notes: 1-Benzyl-1H-imidazole-2-carbaldehyde as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1-benzyl-1H-imidazole-2-carbaldehyde as a key building block in the synthesis of diverse heterocyclic compounds. The focus is on its application in the preparation of quinoxalines and benzimidazoles, classes of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. Detailed experimental protocols and compiled quantitative data are presented to facilitate the practical application of this precursor in a laboratory setting.
Introduction
This compound is a valuable synthetic intermediate characterized by the presence of a reactive aldehyde group on the imidazole ring, which is protected at the N1-position with a benzyl group. This structural arrangement makes it an ideal substrate for various cyclocondensation reactions, particularly with 1,2-diamines, to afford fused heterocyclic systems. The resulting imidazole-substituted quinoxalines and benzimidazoles are scaffolds of high interest in drug discovery, as they are known to exhibit a spectrum of pharmacological activities.
Applications in Heterocyclic Synthesis
The primary application of this compound lies in its role as an electrophilic partner in condensation reactions. The aldehyde functionality readily reacts with nucleophilic amino groups of various diamines to form Schiff bases, which can then undergo intramolecular cyclization to yield stable heterocyclic rings.
Synthesis of 2-(1-benzyl-1H-imidazol-2-yl)quinoxalines
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1][2][3][4][5] The reaction of this compound with o-phenylenediamines provides a direct route to 2-(1-benzyl-1H-imidazol-2-yl)quinoxalines. This reaction typically proceeds under mild acidic or thermal conditions.
Synthesis of 2-(1-benzyl-1H-imidazol-2-yl)benzimidazoles
Benzimidazoles are another critical heterocyclic motif found in numerous pharmaceuticals.[6][7][8][9][10][11][12][13][14] The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines with aldehydes. In this context, this compound can be employed to synthesize 2-(1-benzyl-1H-imidazol-2-yl)benzimidazoles. These reactions are often catalyzed by acids or transition metals and can proceed under relatively mild conditions.[13][15]
Experimental Protocols
The following protocols are representative methods for the synthesis of quinoxaline and benzimidazole derivatives from this compound.
Protocol 1: Synthesis of 2-(1-benzyl-1H-imidazol-2-yl)quinoxaline
This protocol describes a general method for the condensation of an aldehyde with o-phenylenediamine to form a quinoxaline derivative.[16][17]
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-(1-benzyl-1H-imidazol-2-yl)quinoxaline.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | This compound, o-Phenylenediamine | N/A |
| Solvent | Ethanol | [17] |
| Catalyst | Glacial Acetic Acid | [17] |
| Reaction Temperature | Reflux | [17] |
| Reaction Time | 4-6 hours | [17] |
| Yield | 85-95% (expected) | Based on similar reactions[17] |
Protocol 2: Synthesis of 2-(1-benzyl-1H-imidazol-2-yl)benzimidazole
This protocol outlines a general procedure for the synthesis of a 2-substituted benzimidazole from an aldehyde and o-phenylenediamine.[11][13]
Materials:
-
This compound
-
o-Phenylenediamine
-
Methanol
-
Trifluoroacetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add this compound (1.0 mmol).
-
Add trifluoroacetic acid (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | This compound, o-Phenylenediamine | N/A |
| Solvent | Methanol | [13] |
| Catalyst | Trifluoroacetic Acid | [18] |
| Reaction Temperature | Room Temperature | [18] |
| Reaction Time | 2-4 hours | [18] |
| Yield | 80-90% (expected) | Based on similar reactions[18] |
Visualizing Synthetic Pathways and Biological Relevance
The following diagrams illustrate the synthetic workflows and a potential biological application of the synthesized heterocycles.
Caption: Workflow for the synthesis of 2-(1-benzyl-1H-imidazol-2-yl)quinoxaline.
Caption: Workflow for the synthesis of 2-(1-benzyl-1H-imidazol-2-yl)benzimidazole.
Caption: Postulated antimicrobial mechanism of action for imidazole-substituted heterocycles.
References
- 1. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 15. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
Application Note: Oxidation of 1-Benzyl-1H-imidazole-2-carbaldehyde to 1-Benzyl-1H-imidazole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. 1-Benzyl-1H-imidazole-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis via the oxidation of the corresponding aldehyde, 1-Benzyl-1H-imidazole-2-carbaldehyde, requires methods that are efficient and compatible with the imidazole functional group. This document provides detailed protocols and comparative data for various oxidation methods suitable for this transformation.
General Reaction Scheme
Application Notes and Protocols for the Reduction of 1-Benzyl-1H-imidazole-2-carbaldehyde to (1-Benzyl-1H-imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in medicinal chemistry and drug development. The imidazole moiety is a prevalent scaffold in numerous pharmaceuticals due to its diverse biological activities. Consequently, the synthesis of functionalized imidazole derivatives, such as (1-Benzyl-1H-imidazol-2-yl)methanol, is of significant interest. This document provides detailed application notes and experimental protocols for the reduction of 1-Benzyl-1H-imidazole-2-carbaldehyde to its corresponding primary alcohol. Two primary methodologies are presented: reduction using sodium borohydride, a versatile and mild reducing agent, and catalytic hydrogenation, a clean and efficient alternative.
Data Presentation: Comparison of Reduction Methodologies
The following table summarizes typical reaction conditions and expected outcomes for the reduction of this compound. The data is compiled from established protocols for similar aldehyde reductions and serves as a guideline for reaction optimization.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |
| Catalyst | Not Applicable (CeCl₃·7H₂O optional) | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | Atmospheric (H₂ balloon) or higher |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Typical Yield | 85 - 98% | >90% |
| Chemoselectivity | High (reduces aldehydes/ketones) | May reduce other functional groups |
| Work-up | Aqueous quench, extraction | Filtration of catalyst, evaporation |
| Safety | NaBH₄ is flammable and reacts with water | H₂ gas is flammable and explosive |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol details the reduction of this compound to (1-Benzyl-1H-imidazol-2-yl)methanol using sodium borohydride in methanol. This method is generally high-yielding and proceeds under mild conditions.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (1-Benzyl-1H-imidazol-2-yl)methanol can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Luche-type Reduction for Enhanced Selectivity
For substrates with other potentially reducible functional groups, a Luche-type reduction offers enhanced chemoselectivity for the aldehyde.[2]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Ethanol
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of this compound (1.0 mmol) and CeCl₃·7H₂O (0.5 mmol) in ethanol (4 mL), add solid NaBH₄ (1.2 mmol) at 0 °C.[2]
-
Stir the reaction mixture under a nitrogen atmosphere, allowing it to warm to room temperature.[2]
-
Monitor the reaction by TLC.[2]
-
Once the reaction is complete, remove the solvent by rotary evaporation.[2]
-
Quench the residue with water and extract with dichloromethane.[2]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate under reduced pressure to obtain the product.[2]
Protocol 3: Catalytic Hydrogenation
This protocol describes the reduction of this compound using catalytic hydrogenation with palladium on carbon as the catalyst. This method is advantageous for its clean reaction profile.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Celite®
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (1-Benzyl-1H-imidazol-2-yl)methanol.
-
Further purification can be performed by crystallization or chromatography if necessary.
Visualizations
Sodium Borohydride Reduction Workflow
Caption: Workflow for the reduction of this compound using NaBH₄.
Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of this compound.
Signaling Pathway: General Aldehyde Reduction
Caption: Generalized pathway for the reduction of an aldehyde to a primary alcohol.
References
The Role of 1-Benzyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, combining an imidazole core with a reactive aldehyde group and a benzyl substituent, make it a valuable starting material for the development of novel therapeutic agents. This document provides detailed application notes on the utility of this compound in medicinal chemistry, focusing on its role as a precursor to potent anticancer and antimicrobial agents. Detailed protocols for the synthesis of derivatives and their biological evaluation are provided, along with quantitative data on their activity and visualizations of relevant biological pathways and experimental workflows.
Introduction
The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The benzyl group at the N-1 position of the imidazole ring often enhances the biological activity of these compounds. This compound, as a reactive intermediate, allows for the facile introduction of diverse chemical moieties, leading to the generation of large libraries of compounds for drug discovery.
Application Notes
Intermediate for the Synthesis of Anticancer Agents
This compound is a key precursor in the synthesis of novel anticancer compounds. The aldehyde functionality readily undergoes condensation reactions, such as the Claisen-Schmidt condensation, with various ketones to form chalcone derivatives. These benzimidazole-chalcone hybrids have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4]
Mechanism of Action: While the precise mechanism of action for each derivative may vary, benzimidazole-based anticancer agents have been shown to exert their effects through multiple pathways. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as kinases and topoisomerases.[5][6][7][8] A plausible mechanism for the anticancer activity of 1-benzylimidazole derivatives is the induction of apoptosis through the intrinsic mitochondrial pathway.[5]
// Nodes "1-Benzyl-1H-imidazole-2-carbaldehyde_Derivative" [label="1-Benzyl-1H-imidazole\n-2-carbaldehyde Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bax_Bak" [label="Bax/Bak Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitochondrion" [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cytochrome_c" [label="Cytochrome c Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apaf1" [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; "Caspase9" [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Caspase3" [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=doublecircle, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges "1-Benzyl-1H-imidazole-2-carbaldehyde_Derivative" -> "Bax_Bak" [label="Induces"]; "Bax_Bak" -> "Mitochondrion" [label="Acts on"]; "Mitochondrion" -> "Cytochrome_c"; "Cytochrome_c" -> "Apaf1" [label="Binds to"]; "Apaf1" -> "Caspase9"; "Caspase9" -> "Caspase3"; "Caspase3" -> "Apoptosis"; } END_DOT Caption: Proposed intrinsic apoptosis pathway induced by derivatives.
Precursor for Antimicrobial Agents
Derivatives of this compound have also shown promise as antimicrobial agents. The imidazole core is a known pharmacophore in many antifungal and antibacterial drugs. By modifying the aldehyde group, researchers can synthesize compounds with potent activity against various pathogens.[2][9]
Quantitative Data
The following tables summarize the in vitro efficacy of various derivatives synthesized from imidazole-2-carbaldehyde precursors.
Table 1: Anticancer Activity of Benzimidazole-Chalcone Derivatives
| Compound ID | Test Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 1 | (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | A549 (Lung) | MTT | 9.73 | [3] |
| 2 | (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | MCF-7 (Breast) | MTT | 8.91 | [3] |
| 3 | (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | HEP-G2 (Liver) | MTT | 10.93 | [3] |
| 4 | (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | OVCAR-3 (Ovarian) | MTT | 10.76 | [3] |
| 5 | (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide | HL-60 (Leukemia) | MTT | 2.5 | [4] |
| 6 | (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide | SMMC-7721 (Hepatoma) | MTT | 3.2 | [4] |
| 7 | (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide | MCF-7 (Breast) | MTT | 2.7 | [4] |
| 8 | (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide | SW-480 (Colon) | MTT | 4.3 | [4] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Test Compound | Microorganism | Assay Type | MIC (mg/L) | Reference |
| 9 | Phenyl-substituted benzyl ether of benzimidazole | S. aureus ATCC 25923 | Broth Dilution | 15.6 | [9] |
| 10 | Phenyl-substituted benzyl ether of benzimidazole | S. epidermidis ATCC 12228 | Broth Dilution | 15.6 | [9] |
| 11 | Phenyl-substituted benzyl ether of benzimidazole | M. luteus ATCC 10240 | Broth Dilution | 15.6 | [9] |
| 12 | Bis-benzimidazole diamidine | S. aureus | Broth Dilution | 0.12-0.5 | [9] |
Experimental Protocols
Synthesis of Benzimidazole-Chalcone Derivatives
This protocol describes a general method for the synthesis of benzimidazole-chalcone derivatives from this compound or similar benzimidazole aldehydes via a Claisen-Schmidt condensation.[10]
Materials:
-
Substituted 2-acetylbenzimidazole (1 equivalent)
-
This compound (or other aromatic aldehyde) (1.1 equivalents)
-
Ethanol
-
40% aqueous solution of potassium hydroxide
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-acetylbenzimidazole and the aromatic aldehyde in ethanol.
-
To the stirred solution, add a 40% aqueous solution of potassium hydroxide.
-
Stir the mixture at room temperature for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Dissolve 2-acetylbenzimidazole\nand aromatic aldehyde in ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Base [label="Add 40% aq. KOH", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir at room temperature\nfor 10 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Monitor by TLC", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Quench with water,\nextract with ethyl acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify by column chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Add_Base; Add_Base -> Stir; Stir -> TLC; TLC -> Workup [label="Reaction complete"]; TLC -> Stir [label="Incomplete"]; Workup -> Purify; Purify -> End; } END_DOT Caption: Workflow for the synthesis of benzimidazole-chalcones.
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.[11][12]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole derivative (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility as a key intermediate allows for the synthesis of a diverse range of derivatives with potent biological activities, particularly in the areas of oncology and infectious diseases. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound and its derivatives in the development of novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nveo.org [nveo.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijeas.org [ijeas.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Benzyl-1H-imidazole-2-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The three most prevalent methods for the synthesis of this compound are:
-
Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole.
-
Oxidation of the corresponding alcohol, (1-benzyl-1H-imidazol-2-yl)methanol.
-
Metal-halogen exchange or deprotonation (lithiation) of a suitable precursor followed by formylation.
Q2: My overall yield is consistently low. Which synthetic route generally offers the highest yield?
A2: While the yield can be highly dependent on the specific reaction conditions and the scale of the synthesis, the Vilsmeier-Haack reaction and the oxidation of (1-benzyl-1H-imidazol-2-yl)methanol are often reported to provide good to excellent yields. The lithiation route can also be high-yielding but is often more sensitive to experimental conditions.
Q3: I am struggling with the purification of the final product. What are the recommended purification methods?
A3: this compound can be purified by column chromatography on silica gel. A mixture of ethyl acetate and hexanes is a commonly used eluent system. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, can also be an effective method for obtaining highly pure product.
Troubleshooting Guides
Below are troubleshooting guides for the three main synthetic routes.
Method 1: Vilsmeier-Haack Formylation
This method involves the formylation of 1-benzyl-1H-imidazole using the Vilsmeier reagent, which is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient activation of the imidazole ring. 3. Reaction temperature is too low. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃. 2. Confirm the purity of the starting 1-benzyl-1H-imidazole. 3. While the initial formation of the Vilsmeier reagent is done at low temperatures (0-5 °C), the formylation step may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature. |
| Formation of Multiple Products | 1. Over-formylation (di-formylation). 2. Chlorination of the imidazole or benzyl ring. | 1. Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to substrate of 1:1 to 1.5:1. Consider adding the Vilsmeier reagent dropwise to the substrate solution to avoid localized high concentrations.[1] 2. Maintain a low reaction temperature. If chlorination persists, consider using oxalyl chloride or thionyl chloride instead of POCl₃ to generate the Vilsmeier reagent.[1] |
| Difficult Product Isolation | Incomplete hydrolysis of the intermediate iminium salt. | During the work-up, ensure the reaction mixture is quenched by pouring it onto crushed ice and then stirred vigorously. Adjust the pH to basic (pH 8-9) with a suitable base like sodium bicarbonate or sodium hydroxide to ensure complete hydrolysis of the iminium salt to the aldehyde. |
Data Presentation
| Parameter | Condition A | Condition B | Effect on Yield |
| Vilsmeier Reagent:Substrate Ratio | 1.1 : 1 | 2.0 : 1 | Higher ratios can lead to the formation of di-formylated byproducts, thus reducing the yield of the desired mono-formylated product.[1] |
| Reaction Temperature | Room Temperature | 70-80 °C | Higher temperatures can increase the reaction rate but may also promote the formation of side products like chlorinated species.[1] |
Method 2: Oxidation of (1-benzyl-1H-imidazol-2-yl)methanol
This two-step approach involves the synthesis of the alcohol precursor followed by its oxidation to the aldehyde.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Alcohol Precursor | Incomplete reaction between 1-benzylimidazole and the formaldehyde source (e.g., paraformaldehyde). | Ensure the paraformaldehyde is fully depolymerized by heating. Consider using a slight excess of the formaldehyde source. The reaction may require elevated temperatures and prolonged reaction times. |
| Low Yield of Aldehyde | 1. Over-oxidation to the carboxylic acid. 2. Incomplete oxidation. | 1. Use a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP)[2][3][4][5] or a Swern oxidation protocol.[6][7][8] Avoid harsh oxidants like potassium permanganate or chromic acid. 2. Ensure a sufficient amount of the oxidizing agent is used (typically a slight excess). Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Difficult Purification | The product is contaminated with the unreacted alcohol or the over-oxidized carboxylic acid. | Purification can be achieved by column chromatography. The polarity difference between the alcohol, aldehyde, and carboxylic acid is usually sufficient for good separation. A basic wash during work-up can help remove the acidic carboxylic acid byproduct. |
Data Presentation
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature[2][9] | Mild conditions, high selectivity for aldehydes, easy work-up.[9] | The reagent is sensitive to moisture and can be explosive under certain conditions. |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C to room temperature[7] | Excellent for sensitive substrates, high yields.[10] | Requires cryogenic temperatures and produces a foul-smelling byproduct (dimethyl sulfide).[10] |
| Manganese Dioxide (MnO₂) | CH₂Cl₂, reflux | Inexpensive, good for activated alcohols. | Often requires a large excess of the reagent and can have variable activity. |
Method 3: Lithiation and Formylation
This method involves the deprotonation at the C2 position of 1-benzyl-1H-imidazole using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile like DMF.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of moisture or other protic impurities. 2. Incomplete lithiation. 3. Degradation of the organolithium reagent. | 1. This reaction is extremely sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents. Perform the reaction under a strict inert atmosphere. 2. Use a freshly titrated and active n-BuLi solution. The addition of TMEDA (tetramethylethylenediamine) can enhance the reactivity of n-BuLi. 3. Maintain a low temperature (typically -78 °C) throughout the addition of n-BuLi and the subsequent reaction with DMF. |
| Formation of Butylated Byproduct | The n-BuLi acts as a nucleophile and attacks the DMF or the product. | Add the n-BuLi solution slowly at -78 °C and ensure complete lithiation before adding the DMF. Add the DMF slowly to the lithiated intermediate. |
| Inconsistent Results | Variability in the activity of the n-BuLi solution. | Always titrate the n-BuLi solution before use to accurately determine its concentration. |
Data Presentation
| Parameter | Condition A | Condition B | Effect on Yield |
| Temperature | -78 °C | > -40 °C | Higher temperatures can lead to side reactions and decomposition of the lithiated species, significantly reducing the yield. |
| Solvent | Anhydrous THF | THF with trace moisture | Even small amounts of water will quench the n-BuLi and the lithiated intermediate, leading to reaction failure. |
| n-BuLi Equivalents | 1.0 - 1.1 | > 1.5 | A slight excess of n-BuLi is often used to ensure complete deprotonation. A large excess can lead to side reactions. |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-benzyl-1H-imidazole (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir vigorously.
-
Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Oxidation of (1-benzyl-1H-imidazol-2-yl)methanol
-
Step A: Synthesis of (1-benzyl-1H-imidazol-2-yl)methanol
-
To a solution of 1-benzyl-1H-imidazole (1 equivalent) in a suitable solvent, add paraformaldehyde (1.5 equivalents).
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain (1-benzyl-1H-imidazol-2-yl)methanol.
-
-
Step B: Oxidation to this compound (using Dess-Martin Periodinane)
-
Dissolve (1-benzyl-1H-imidazol-2-yl)methanol (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 3: Lithiation and Formylation
-
Dissolve 1-benzyl-1H-imidazole (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous DMF (1.5 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for another 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the Vilsmeier-Haack synthesis.
Caption: A troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Benzyl-1H-imidazole-2-carbaldehyde
Welcome to the Technical Support Center for the purification of 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is not moving from the baseline on the TLC plate (Rf value is too low) | The mobile phase is not polar enough to elute the compound. This compound is a polar molecule. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - Consider using a more polar solvent system, such as dichloromethane/methanol or chloroform/methanol.[1] - For very polar compounds that do not move even in 100% ethyl acetate, a small amount of methanol (1-10%) in dichloromethane can be effective. |
| Product and impurities are co-eluting (not separating) | The chosen solvent system does not provide adequate resolution between the product and impurities. | - Optimize the mobile phase by testing various solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexane, dichloromethane/methanol, chloroform/methanol).[2] - Implement a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can improve the separation of compounds with close Rf values.[2] - If the impurities are basic, consider adding a small amount (0.1-1%) of a modifier like triethylamine (TEA) to the mobile phase to reduce tailing and improve separation. |
| Product is "streaking" or "tailing" on the TLC plate and column | The compound may be interacting too strongly with the acidic silica gel, or the column may be overloaded. | - Add a small amount of a basic modifier, such as triethylamine or pyridine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. - Ensure that the amount of crude product loaded onto the column is not excessive. As a general rule, use a silica gel to crude product ratio of at least 50:1. - The compound might be degrading on silica. A quick flash chromatography is recommended to minimize contact time. |
| The product appears to have decomposed on the column (no product is recovered) | This compound may be unstable on acidic silica gel. | - Test the stability of the compound on a TLC plate by spotting it and letting it sit for a few hours before eluting to see if degradation occurs. - Deactivate the silica gel by flushing the column with the mobile phase containing a small amount of triethylamine before loading the sample. - Consider using a different stationary phase, such as neutral alumina. |
| The purified product is a persistent oil instead of a solid | Residual solvent may be present, or the compound may have a low melting point. The presence of impurities can also prevent crystallization. | - Dry the product under a high vacuum for an extended period to remove all volatile solvents. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Re-purify a small sample by column chromatography to ensure high purity. - "Oiling out" can occur if a solution is cooled too rapidly during recrystallization attempts. Allow the solution to cool slowly.[3] |
| Low recovery of the product from the column | The compound may be irreversibly adsorbed onto the silica gel, or the fractions may have been collected improperly. | - Use a less acidic stationary phase like alumina or deactivated silica gel.[2] - Ensure that all the product has eluted by carefully monitoring the fractions using TLC. - The compound may be highly soluble in the mobile phase, leading to elution in a large volume. Concentrate the later fractions and re-analyze by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point is a mixture of hexane and ethyl acetate. You can begin with a relatively non-polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity based on the TLC analysis. For similar imidazole derivatives, solvent systems like chloroform/methanol have been used.[1]
Q2: What is the expected Rf value for this compound?
The ideal Rf value for good separation during column chromatography is typically between 0.2 and 0.4. The exact Rf will depend on the specific solvent system used. For a related compound, 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, an Rf of 0.35 was observed using a mobile phase of chloroform/methanol/ammonia (10:1:0.1).[1] It is crucial to determine the optimal Rf value for your specific compound and impurity profile by running several TLCs with different solvent systems.
Q3: How can I visualize this compound on a TLC plate?
This compound contains a chromophore and can typically be visualized under UV light (254 nm).[1] Additionally, you can use chemical stains such as potassium permanganate or vanillin.
Q4: What are the common impurities in the synthesis of this compound?
Common impurities may include unreacted starting materials such as imidazole-2-carbaldehyde and benzyl bromide (or benzyl chloride), as well as over-alkylated byproducts. The specific impurities will depend on the synthetic route employed.
Q5: Should I use a gradient or isocratic elution for the column chromatography?
If the TLC analysis shows a significant difference in Rf values between your product and the impurities, an isocratic elution (using a constant solvent composition) may be sufficient. However, if the separation is challenging, a gradient elution, where the polarity of the mobile phase is gradually increased, will likely provide better results.[2]
Experimental Protocol: Column Chromatography of this compound
This is a general protocol that should be optimized based on your specific experimental results.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (60-120 mesh) to your chosen starting mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Stir the mixture to create a uniform slurry, ensuring there are no air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small piece of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Loading the Sample:
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the surface of the silica.
-
Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the progress of the separation by collecting small samples from the eluent and analyzing them by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Workflow and Troubleshooting Diagrams
Caption: A general workflow for the purification of this compound.
Caption: A logic diagram for troubleshooting poor separation in column chromatography.
References
preventing byproduct formation in 1-Benzyl-1H-imidazole-2-carbaldehyde reactions
Welcome to the technical support center for reactions involving 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation and to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The primary byproducts arise from three main side reactions involving the aldehyde functional group:
-
Cannizzaro Reaction: As a non-enolizable aldehyde, this compound can undergo disproportionation in the presence of a strong base to yield (1-benzyl-1H-imidazol-2-yl)methanol and 1-benzyl-1H-imidazole-2-carboxylic acid.
-
Oxidation: The aldehyde group is susceptible to oxidation, forming 1-benzyl-1H-imidazole-2-carboxylic acid. This can occur due to atmospheric oxygen, especially under basic conditions, or in the presence of oxidizing agents.
-
Decarbonylation: In hot alcoholic solvents, particularly ethanol, imidazole-2-carbaldehydes can undergo decarbonylation to yield 1-benzyl-1H-imidazole and an alkyl formate.[1][2]
Q2: My reaction mixture is turning yellow/brown. What could be the cause?
A2: The formation of colored impurities is a common issue in imidazole synthesis and subsequent reactions. This can be due to the formation of polymeric materials or degradation products, especially at elevated temperatures or on prolonged exposure to air and light. Ensure reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) and shielded from light where possible.
Q3: I am having difficulty purifying my product from the byproducts. What strategies can I use?
A3: The polarity of this compound and its main byproducts can be quite similar, making separation challenging.
-
Column Chromatography: Silica gel column chromatography is the most effective method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the aldehyde from the more polar alcohol and the highly polar carboxylic acid.
-
Acid-Base Extraction: To remove the carboxylic acid byproduct, an acid-base extraction can be performed. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. Subsequently, washing with a dilute acid can remove any unreacted basic starting materials.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Formation of Cannizzaro Reaction Byproducts
-
Symptom: Presence of (1-benzyl-1H-imidazol-2-yl)methanol and 1-benzyl-1H-imidazole-2-carboxylic acid in the product mixture, confirmed by LC-MS or NMR.
-
Cause: The reaction is performed in the presence of a strong base. The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to give a primary alcohol and a carboxylic acid.[3]
-
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-nucleophilic base if possible (e.g., K₂CO₃, Et₃N). | Strong bases like NaOH or KOH promote the Cannizzaro reaction. |
| pH Control | Maintain the reaction pH below 10 if the reaction chemistry allows. | Strongly alkaline conditions are a key driver for this side reaction. |
| Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can accelerate the Cannizzaro reaction. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged reaction times in basic conditions can lead to increased byproduct formation. |
Problem 2: Oxidation of the Aldehyde to Carboxylic Acid
-
Symptom: Significant amount of 1-benzyl-1H-imidazole-2-carboxylic acid detected in the reaction mixture.
-
Cause: Exposure to oxygen or other oxidizing agents. The aldehyde group is sensitive to oxidation.
-
Solutions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | This minimizes contact with atmospheric oxygen. |
| Solvent Quality | Use freshly distilled or deoxygenated solvents. | Solvents can contain dissolved oxygen or peroxide impurities that can act as oxidants. |
| Reaction Temperature | Avoid excessive heating. | Higher temperatures can increase the rate of oxidation. |
| Light Exposure | Protect the reaction from light, as photo-oxidation can occur. | Use amber glassware or wrap the reaction vessel in aluminum foil. |
Problem 3: Decarbonylation of the Aldehyde
-
Symptom: Formation of 1-benzyl-1H-imidazole as a byproduct, often accompanied by the corresponding formate ester of the solvent (e.g., ethyl formate if using ethanol).
-
Cause: Heating imidazole-2-carbaldehydes in alcoholic solvents can lead to decarbonylation.[1][2] This reaction involves the nucleophilic attack of the alcohol on the carbonyl group.[1][2]
-
Solutions:
| Parameter | Recommendation | Rationale |
| Solvent Choice | If heating is required, consider using a non-alcoholic solvent such as THF, dioxane, toluene, or DMF. | The decarbonylation reaction is specifically promoted by alcohols.[1][2] |
| Temperature | If an alcoholic solvent must be used, perform the reaction at the lowest possible temperature. | The rate of decarbonylation increases with temperature. |
| Reaction Time | Minimize the reaction time at elevated temperatures in alcoholic solvents. | Prolonged heating will lead to a higher percentage of decarbonylation. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Byproduct Formation
This protocol provides a general framework for a reaction using this compound as a starting material, aiming to minimize the formation of common byproducts.
Materials:
-
This compound
-
Reactant(s)
-
Anhydrous, deoxygenated solvent (e.g., THF or Toluene)
-
Mild base (if required, e.g., K₂CO₃)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried reaction vessel equipped with a magnetic stirrer and a condenser under an inert atmosphere.
-
Dissolve this compound and other reactants in the anhydrous, deoxygenated solvent.
-
If a base is required, add the mild base (e.g., K₂CO₃) to the mixture.
-
Maintain the reaction at the lowest effective temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Purification of this compound from Cannizzaro and Oxidation Byproducts
Materials:
-
Crude reaction mixture containing this compound, (1-benzyl-1H-imidazol-2-yl)methanol, and 1-benzyl-1H-imidazole-2-carboxylic acid.
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve the crude mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL for every 100 mL of organic phase) to remove the acidic byproduct, 1-benzyl-1H-imidazole-2-carboxylic acid.
-
Wash the organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Prepare a silica gel column with a suitable hexane/ethyl acetate mixture (e.g., 4:1).
-
Load the concentrated crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the purified product. The alcohol byproduct, (1-benzyl-1H-imidazol-2-yl)methanol, will typically elute at a higher polarity than the desired aldehyde.
Visualizations
Caption: Potential byproduct formation pathways from this compound.
Caption: Troubleshooting workflow for byproduct formation in reactions of this compound.
References
Technical Support Center: Overcoming Low Reactivity of 1-Benzyl-1H-imidazole-2-carbaldehyde in Condensations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 1-benzyl-1H-imidazole-2-carbaldehyde in various condensation reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in condensation reactions?
A1: The reactivity of this compound in condensation reactions can be hampered by several factors:
-
Electronic Effects: The imidazole ring is an electron-rich heterocycle. While this generally enhances the nucleophilicity of the ring, the electronic interplay at the C-2 position can reduce the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack.
-
Competing Side Reactions: Imidazole-2-carbaldehydes are susceptible to decarbonylation, especially in hot alcoholic solvents like ethanol.[1][2] This reaction involves the loss of the formyl group, leading to the formation of 1-benzyl-1H-imidazole and reducing the yield of the desired condensation product. The rate of this side reaction is influenced by the N-substituent on the imidazole ring.[1]
-
Steric Hindrance: The benzyl group at the N-1 position may introduce some steric bulk, potentially hindering the approach of nucleophiles to the adjacent aldehyde group.
Q2: What is decarbonylation and how can I minimize it?
A2: Decarbonylation is a chemical reaction that involves the loss of a carbonyl group (C=O). In the case of this compound, this results in the formation of 1-benzyl-1H-imidazole. This reaction is often observed when heating imidazole-2-carbaldehydes in ethanol.[1][2] To minimize decarbonylation:
-
Avoid high temperatures: If possible, conduct the reaction at room temperature or with gentle heating.
-
Choose a different solvent: Avoid using hot ethanol as a solvent. Consider aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor decarbonylation.
Q3: What types of condensation reactions are suitable for this compound?
A3: Several classical condensation reactions can be adapted for this substrate, including:
-
Knoevenagel Condensation: This reaction with active methylene compounds is a viable option. Careful selection of the catalyst and reaction conditions is crucial for success.
-
Aldol Condensation (Claisen-Schmidt): Condensation with ketones (e.g., acetophenone derivatives) to form chalcone-like structures is possible, typically under basic conditions.[3][4]
-
Wittig Reaction: This reaction provides a reliable method for converting the aldehyde to an alkene.[5][6][7][8]
-
Stobbe Condensation: Condensation with succinic esters in the presence of a strong base can also be employed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Low reactivity of the aldehyde. 2. Decarbonylation of the starting material. 3. Inappropriate catalyst or base. 4. Suboptimal reaction temperature. 5. Incorrect solvent. | 1. Activate the aldehyde: Use a Lewis acid co-catalyst to enhance the electrophilicity of the carbonyl carbon.2. Change the solvent: Avoid hot ethanol. Use aprotic solvents like THF, DCM, or toluene. Run the reaction at a lower temperature.[1][2]3. Screen catalysts/bases: For Knoevenagel, try piperidine, pyrrolidine, or imidazole.[9] For Aldol, use stronger bases like NaOH, KOH, or sodium methoxide in an appropriate solvent. For Wittig, ensure the ylide is properly formed with a strong base like n-BuLi or NaH.4. Optimize temperature: Start at room temperature and gradually increase if no reaction is observed. Monitor for decarbonylation at higher temperatures.5. Solvent screening: Try a range of solvents with different polarities. |
| Formation of Multiple Products | 1. Self-condensation of the ketone (in Aldol reactions). 2. Decomposition of starting material or product. 3. Competing side reactions (e.g., Cannizzaro reaction). | 1. Use a ketone without α-hydrogens if possible or add the aldehyde slowly to an excess of the ketone and base mixture. 2. Lower the reaction temperature and shorten the reaction time. 3. Ensure anhydrous conditions and use a non-nucleophilic base if necessary. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Equilibrium has been reached. | 1. Add a fresh portion of the catalyst. 2. If water is a byproduct, consider using a Dean-Stark apparatus to remove it and drive the reaction to completion. |
Data Presentation
Table 1: Conditions for Aldol-Type (Claisen-Schmidt) Condensation of Imidazole Aldehydes with Ketones
| Aldehyde | Ketone | Base | Solvent | Temperature | Yield | Reference |
| Substituted benzimidazole-2-carbaldehyde | Substituted acetophenones | Methanolic NaOH | Methanol | Reflux | Moderate to Good | [3][4] |
| 1-benzyl-2-methyl-1H-imidazole-carbaldehyde | Dimethyl succinate | Sodium methoxide | Methanol | 55 °C | Not specified | [10] |
| 1-benzyl-2-methyl-1H-imidazole-carbaldehyde | Diethyl succinate | Sodium ethoxide | Ethanol | 55 °C | Not specified | [10] |
| 1-benzyl-2-methyl-1H-imidazole-carbaldehyde | Di-tert-butyl succinate | Potassium tert-butoxide | tert-Butanol | 55 °C | Not specified | [10] |
Table 2: General Conditions for Wittig Reaction with Aldehydes
| Aldehyde Type | Ylide Type | Base | Solvent | Temperature | Stereoselectivity | Reference |
| Aromatic/Heteroaromatic | Non-stabilized (e.g., Ph3P=CH2) | n-BuLi, NaH, t-BuOK | THF, Ether | -78 °C to RT | Z-alkene favored | [5][8] |
| Aromatic/Heteroaromatic | Stabilized (e.g., Ph3P=CHCO2Et) | NaH, NaOMe, NEt3 | DMF, DCM | RT to Reflux | E-alkene favored | [5] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine or Imidazole (0.1 mmol, catalytic amount)[9]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol) in DCM or THF (10 mL).
-
Add a catalytic amount of piperidine or imidazole (e.g., 1-2 drops or 0.1 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently heat the mixture to 40 °C, while monitoring for any signs of decarbonylation (e.g., by GC-MS).
-
Upon completion, add water (10 mL) to the reaction mixture and extract with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Claisen-Schmidt Condensation with Acetophenone
Materials:
-
This compound (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 mmol)
-
Methanol or Ethanol (15 mL)
-
Ice-cold water
Procedure:
-
In a flask, dissolve NaOH (2.0 mmol) in methanol (10 mL) and cool the solution in an ice bath.
-
To the cooled basic solution, add acetophenone (1.0 mmol) and stir for 10 minutes.
-
Slowly add a solution of this compound (1.0 mmol) in methanol (5 mL) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction may take several hours.
-
If the reaction is sluggish, it can be gently heated, but this increases the risk of decarbonylation.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 3: Wittig Reaction with Methyltriphenylphosphonium Bromide
Materials:
-
Methyltriphenylphosphonium bromide (1.1 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 1.6 M solution in hexanes) or Sodium Hydride (NaH) (1.1 mmol, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
This compound (1.0 mmol)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise. The solution should turn a characteristic yellow-orange color, indicating the formation of the ylide. Stir at this temperature for 30 minutes, then allow to warm to room temperature for 1 hour. (If using NaH, add it to the phosphonium salt in THF at room temperature and stir until hydrogen evolution ceases).
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Visualizations
Caption: Factors contributing to the low reactivity of this compound.
Caption: A logical workflow for troubleshooting failed condensation reactions.
Caption: Reaction pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Managing the Decarbonylation of 1-Benzyl-1H-imidazole-2-carbaldehyde in Ethanol
Welcome to the technical support center for the decarbonylation of 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this chemical transformation in ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the decarbonylation of this compound in ethanol, for both catalyst-free and rhodium-catalyzed methods.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst-Free: Insufficient reaction time or temperature. | Reflux the reaction in anhydrous ethanol for an extended period (up to 100 hours). Monitor progress by TLC. The reaction rate is dependent on the substituents on the imidazole ring.[1] |
| Rhodium-Catalyzed: Inactive catalyst. | Use fresh Wilkinson's catalyst (RhCl(PPh₃)₃). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. | |
| Rhodium-Catalyzed: Low reaction temperature. | ||
| Formation of Side Products | Catalyst-Free: Acetal formation. | Acetal formation can compete with decarbonylation, especially in the presence of acid. If acetal is the major product, ensure no acidic impurities are present. The decarbonylation is favored in the absence of a strong acid catalyst.[1] |
| Rhodium-Catalyzed: β-Hydride elimination (if applicable to substrate). | This is less common with aromatic aldehydes but can occur with certain substrates. Using stoichiometric amounts of Wilkinson's catalyst can minimize this side reaction. | |
| Rhodium-Catalyzed: Catalyst poisoning. | Ensure starting materials and solvent are pure and free of impurities that could poison the rhodium catalyst. | |
| Incomplete Reaction | Catalyst-Free: Equilibrium reached. | While the reaction generally proceeds to completion given enough time, ensure the removal of the volatile co-product, ethyl formate, is not hindered. |
| Rhodium-Catalyzed: Insufficient catalyst loading. | Increase the molar ratio of the rhodium catalyst to the substrate. However, be mindful of the cost and potential for increased side reactions. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product co-elutes with starting material or impurities during chromatography. | Optimize the solvent system for column chromatography. A different combination of polar and non-polar solvents may improve separation. |
Frequently Asked Questions (FAQs)
Q1: Can the decarbonylation of this compound in ethanol proceed without a metal catalyst?
A1: Yes, imidazole-2-carbaldehydes can undergo decarbonylation in hot ethanol without a catalyst. The reaction involves the nucleophilic attack of ethanol on the carbonyl group, leading to the formation of the corresponding imidazole and ethyl formate.[1][2]
Q2: What is the mechanism of the catalyst-free decarbonylation in ethanol?
A2: The proposed mechanism involves the nucleophilic addition of ethanol to the aldehyde's carbonyl carbon. This is followed by the elimination of the formyl group as ethyl formate, and the formation of a carbanion at the 2-position of the imidazole ring, which is stabilized by the inductive effect of the nitrogen atoms. Subsequent protonation yields the decarbonylated imidazole product.[1]
Q3: What is the role of acid in the catalyst-free reaction?
A3: The presence of a small amount of acid can catalyze both the desired decarbonylation and the competing acetal formation. However, if the acid concentration is high (mole ratio of acid to aldehyde ≥ 1), acetal formation becomes the predominant reaction. For preferential decarbonylation, the reaction should be carried out in the absence of a strong acid catalyst.[1]
Q4: What are the advantages of using a rhodium catalyst like Wilkinson's catalyst for this decarbonylation?
A4: Rhodium-catalyzed decarbonylation, specifically the Tsuji-Wilkinson decarbonylation, can proceed under milder conditions and often with higher efficiency and selectivity compared to the catalyst-free thermal method.[3] It can also be applied to a broader range of aldehyde substrates.
Q5: What is the general mechanism for the rhodium-catalyzed decarbonylation?
A5: The catalytic cycle is believed to involve the oxidative addition of the aldehyde's C-H bond to the Rh(I) complex to form an acyl-Rh(III)-hydride intermediate. This is followed by migratory extrusion of carbon monoxide and subsequent reductive elimination of the product to regenerate the Rh(I) catalyst.[3][4]
Q6: My rhodium-catalyzed reaction stopped working. What are the likely causes?
A6: A common issue is the formation of a stable rhodium carbonyl complex, which can be difficult to regenerate, making the reaction stoichiometric rather than catalytic. Catalyst deactivation due to impurities or exposure to air can also halt the reaction.
Data Presentation
The following table summarizes reaction conditions and outcomes for the decarbonylation of a close analog, 1-phenyl-1H-imidazole-2-carbaldehyde, in ethanol. This data can serve as a useful reference for optimizing the reaction for this compound.
Table 1: Decarbonylation of 1-Phenyl-1H-imidazole-2-carbaldehyde in Ethanol[1]
| Entry | Solvent | Catalyst | Reaction Time (h) | Yield of 1-phenyl-1H-imidazole (%) |
| 1 | Ethanol | None | 60 | 88 |
| 2 | Ethanol-HCl (0.1:1 mole ratio) | HCl | 36 | 21 |
Note: The presence of even a small amount of acid significantly impacts the reaction outcome, favoring acetal formation.
Experimental Protocols
Protocol 1: Catalyst-Free Decarbonylation in Ethanol
This protocol is adapted from the procedure for the decarbonylation of imidazole-2-carbaldehydes.[1]
Materials:
-
This compound
-
Anhydrous Ethanol
-
Standard reflux apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (e.g., 0.1 M solution).
-
Heat the solution to reflux and maintain the temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require an extended period (several hours to days) for completion.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, 1-benzyl-1H-imidazole.
-
Characterize the purified product by standard analytical techniques (NMR, MS, etc.).
Protocol 2: Rhodium-Catalyzed Decarbonylation
This is a general protocol for the Tsuji-Wilkinson decarbonylation of an aromatic aldehyde.
Materials:
-
This compound
-
Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride, RhCl(PPh₃)₃)
-
Anhydrous, degassed ethanol
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard reflux apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser under an inert atmosphere (nitrogen or argon).
-
To the flask, add this compound (1.0 eq) and Wilkinson's catalyst (e.g., 0.1-1.0 eq).
-
Add anhydrous, degassed ethanol via a syringe or cannula.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the desired reaction rate.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to remove the rhodium complexes and any unreacted starting material, yielding the 1-benzyl-1H-imidazole product.
-
Characterize the purified product.
Visualizations
Caption: General experimental workflow for the decarbonylation of this compound.
Caption: Simplified mechanism for the catalyst-free decarbonylation in ethanol.
Caption: A troubleshooting decision tree for low-yield decarbonylation reactions.
References
Technical Support Center: Optimizing Nucleophilic Addition to 1-Benzyl-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for optimizing reaction conditions for nucleophilic addition to 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to facilitate your research.
Troubleshooting Guides and FAQs
This section provides solutions to common problems encountered during nucleophilic addition reactions with this compound.
FAQs
Q1: Why is my Grignard reaction with this compound resulting in a low yield of the desired secondary alcohol?
A1: Low yields in Grignard reactions with this substrate can be attributed to several factors:
-
Acid-Base Reactions: Grignard reagents are highly basic and can be quenched by any adventitious moisture or acidic protons. Ensure all glassware is rigorously flame-dried, and solvents are anhydrous. The imidazole ring itself, while generally stable, can participate in side reactions under strongly basic conditions.
-
Competing Reactions: The N-benzyl group can potentially interact with the Grignard reagent, although this is less common. More likely, enolization of the aldehyde can occur if a sterically hindered Grignard reagent is used.
-
Reagent Quality: The quality of the magnesium and the alkyl/aryl halide is crucial for the efficient formation of the Grignard reagent. Use fresh, high-quality reagents.
-
Reaction Temperature: Addition of the Grignard reagent should typically be performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
Q2: I am observing the formation of a significant amount of a dimeric by-product in my reaction. What is causing this?
A2: Dimerization can occur through various pathways. In the context of Grignard reactions, a Wurtz-type coupling of the alkyl/aryl halide can occur during the formation of the Grignard reagent. In other reactions, side reactions involving the imidazole ring might lead to dimerization, especially under harsh conditions. To mitigate this, ensure slow addition of reagents and maintain optimal reaction temperatures.
Q3: My Wittig reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A3: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) generally favor the formation of the (E)-alkene.
-
Non-stabilized Ylides: Non-stabilized ylides (e.g., from alkyl halides) typically lead to the (Z)-alkene.
-
Reaction Conditions: The choice of solvent and the presence of salts can also influence stereoselectivity. For instance, performing the reaction with non-stabilized ylides in polar aprotic solvents can enhance (Z)-selectivity.
Q4: During reductive amination, I am observing the formation of a tertiary amine instead of the desired secondary amine. How can I prevent this over-alkylation?
A4: Over-alkylation is a common side reaction in reductive amination. To favor the formation of the secondary amine:
-
Stoichiometry: Use a slight excess of the primary amine relative to the aldehyde.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture containing the aldehyde and the amine. This keeps the concentration of the initially formed secondary amine low, reducing its chances of reacting further.
-
Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride, are often more selective for the reduction of the iminium ion over the aldehyde, which can help control the reaction.
Q5: The purification of my product is proving difficult due to the presence of highly polar by-products. What purification strategies are recommended?
A5: The imidazole moiety imparts polarity to the products, which can complicate purification.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.
-
Acid-Base Extraction: If the product is basic, an acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for various nucleophilic additions to this compound. Please note that these are representative examples, and optimization may be required for specific substrates.
Table 1: Grignard Reaction Conditions and Yields
| Nucleophile (Grignard Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Work-up | Product | Yield (%) |
| Methylmagnesium bromide | THF | 0 to rt | 2 | Sat. aq. NH₄Cl | 1-(1-Benzyl-1H-imidazol-2-yl)ethanol | 75-85 |
| Phenylmagnesium bromide | THF | 0 to rt | 3 | Sat. aq. NH₄Cl | (1-Benzyl-1H-imidazol-2-yl)(phenyl)methanol | 70-80 |
| Ethylmagnesium bromide | Diethyl ether | 0 to rt | 2 | Sat. aq. NH₄Cl | 1-(1-Benzyl-1H-imidazol-2-yl)propan-1-ol | 72-82 |
Table 2: Wittig Reaction Conditions and Yields
| Ylide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Ph₃P=CH₂ | n-BuLi | THF | -78 to rt | 4 | 1-Benzyl-2-vinyl-1H-imidazole | 80-90 |
| Ph₃P=CHCO₂Et | NaH | DMF | rt to 50 | 12 | (E)-Ethyl 3-(1-benzyl-1H-imidazol-2-yl)acrylate | 65-75 |
| Ph₃P=CHPh | KHMDS | THF | -78 to rt | 6 | 1-Benzyl-2-styryl-1H-imidazole (E/Z mixture) | 70-80 |
Table 3: Reductive Amination Conditions and Yields
| Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane | rt | 12 | N-((1-Benzyl-1H-imidazol-2-yl)methyl)aniline | 85-95 |
| Morpholine | NaBH₃CN | Methanol | rt | 24 | 4-((1-Benzyl-1H-imidazol-2-yl)methyl)morpholine | 80-90 |
| Aniline | H₂, Pd/C | Ethanol | rt | 16 | N-((1-Benzyl-1H-imidazol-2-yl)methyl)aniline | 75-85 |
Table 4: Henry Reaction Conditions and Yields
| Nitroalkane | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Nitromethane | DBU | Acetonitrile | rt | 24 | 1-(1-Benzyl-1H-imidazol-2-yl)-2-nitroethanol | 60-70 |
| Nitroethane | TBAF | THF | 0 to rt | 18 | 1-(1-Benzyl-1H-imidazol-2-yl)-2-nitropropan-1-ol | 55-65 |
Experimental Protocols
Protocol 1: General Procedure for Grignard Addition
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel.
-
Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Wittig Reaction
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to the appropriate temperature (e.g., -78 °C for n-BuLi, 0 °C for NaH).
-
Add the base (1.1 equivalents) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Reductive Amination
-
To a round-bottom flask, add this compound (1.0 equivalent), the primary or secondary amine (1.0-1.2 equivalents), and the appropriate solvent (e.g., dichloromethane, methanol).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise over 15-20 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for nucleophilic additions to the target aldehyde.
Caption: Troubleshooting logic for addressing low reaction yields.
troubleshooting failed reactions involving 1-Benzyl-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this versatile reagent. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and logical workflow diagrams to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. What are the potential general causes?
A1: Several factors can contribute to sluggish or incomplete reactions. Firstly, the purity of the aldehyde is crucial; it can degrade upon prolonged storage or exposure to air. Secondly, the imidazole moiety can coordinate to metal catalysts, potentially inhibiting the reaction. Lastly, the steric hindrance from the benzyl group might necessitate longer reaction times or higher temperatures compared to less substituted imidazole aldehydes.
Q2: I am observing the formation of a significant amount of a polar, water-soluble byproduct. What could it be?
A2: Imidazole-2-carboxaldehydes are known to be susceptible to hydration to form a gem-diol, especially in the presence of water or protic solvents. This gem-diol is a polar, water-soluble compound that may not be easily characterizable by standard techniques and could be a major byproduct if the reaction is not conducted under strictly anhydrous conditions.
Q3: Can the imidazole nitrogen interfere with my reaction?
A3: Yes, the lone pair of electrons on the N-3 nitrogen of the imidazole ring can act as a base or a nucleophile. In reactions involving strong acids, this nitrogen can be protonated, altering the electronic properties of the aldehyde. In the presence of strong bases like organolithium reagents, deprotonation of the imidazole ring can occur, leading to undesired side reactions. It is crucial to consider the pKa of the imidazole ring in the context of your reaction conditions.
Q4: Are there any specific stability concerns with this compound under acidic or basic conditions?
A4: Under strongly acidic conditions, the N-benzyl group can be susceptible to cleavage, yielding imidazole-2-carbaldehyde and benzyl alcohol. In strongly basic media, aside from potential deprotonation of the imidazole ring, the aldehyde can undergo Cannizzaro-type reactions, especially at elevated temperatures, leading to the corresponding alcohol and carboxylic acid.
Troubleshooting Guides
Low Yield in Reductive Amination
Problem: I am attempting a reductive amination with this compound and a primary/secondary amine, but the yield of the desired amine is consistently low.
Possible Causes and Solutions:
-
Incomplete Imine Formation: The formation of the iminium intermediate is a critical step.
-
Solution: Ensure anhydrous conditions to favor imine formation. The addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial. A catalytic amount of a weak acid (e.g., acetic acid) can facilitate this step.
-
-
Reduction of the Aldehyde: The reducing agent might be reducing the starting aldehyde before it can form the imine.
-
Steric Hindrance: The bulky benzyl group may slow down the reaction.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Side Reactions: The aldehyde may be undergoing side reactions as mentioned in the FAQs.
-
Solution: Perform the reaction in a suitable aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
| Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| NaBH₄ | MeOH | None | 25 | 12 | 25 |
| NaBH(OAc)₃ | DCE | Acetic Acid | 25 | 24 | 75 |
| NaBH₃CN | MeOH | Acetic Acid | 25 | 24 | 70 |
| H₂/Pd-C | EtOH | None | 50 | 12 | 60 |
Failed Wittig Reaction
Problem: The Wittig reaction between this compound and my phosphonium ylide is not proceeding to completion, or I am getting a complex mixture of products.
Possible Causes and Solutions:
-
Ylide Instability: The phosphonium ylide may be unstable under the reaction conditions.
-
Solution: Generate the ylide in situ at a low temperature (e.g., -78 °C or 0 °C) and add the aldehyde solution slowly to the ylide. For stabilized ylides, milder bases like K₂CO₃ or NaH can be used.[3] For non-stabilized ylides, stronger bases like n-BuLi or NaHMDS are required.
-
-
Side Reaction with the Imidazole Ring: A very strong base used to generate the ylide (like n-BuLi) could deprotonate the imidazole ring.
-
Solution: Use a less basic alternative if possible, or carefully control the stoichiometry of the base.
-
-
Low Reactivity of the Aldehyde: The aldehyde might be less reactive due to electronic effects from the imidazole ring.
-
Solution: Use a more reactive ylide if possible. Increasing the reaction temperature after the initial addition may also help drive the reaction to completion.
-
-
Formation of Betaine Adducts: The intermediate betaine may be stabilized, preventing its collapse to the alkene and triphenylphosphine oxide.[3]
-
Solution: The choice of solvent can influence the stability of the betaine. Aprotic, non-polar solvents often favor the formation of the oxaphosphetane and subsequent elimination.
-
Issues with Aldol Condensation
Problem: I am trying to perform an aldol condensation with this compound, but the reaction is not working as expected.
Possible Causes and Solutions:
-
Self-Condensation of the Aldehyde (Cannizzaro Reaction): In the presence of a strong base, the aldehyde, which lacks α-hydrogens, can undergo a Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid.
-
Solution: Use a weaker base or carefully control the reaction temperature. Alternatively, consider a directed aldol reaction using a pre-formed enolate.
-
-
Low Electrophilicity of the Aldehyde: The imidazole ring might reduce the electrophilicity of the aldehyde carbonyl.
-
Solution: Use a Lewis acid catalyst to activate the carbonyl group. Ensure your enolate is pre-formed and reactive.
-
-
Reversibility of the Aldol Addition: The initial aldol addition product may revert to the starting materials.
-
Solution: If the subsequent dehydration to the enone is desired, using conditions that favor elimination (e.g., higher temperature, azeotropic removal of water) can drive the reaction forward.
-
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) is added glacial acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for a Wittig Reaction with a Stabilized Ylide
-
To a suspension of the corresponding phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a base (e.g., NaH, 1.2 eq) portion-wise.
-
The mixture is stirred at room temperature for 1 hour to generate the ylide.
-
The reaction mixture is cooled to 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by TLC for the consumption of the aldehyde.
-
Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Visual Troubleshooting Guides
References
Technical Support Center: Scale-up Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde
Welcome to the Technical Support Center for the scale-up synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the large-scale production of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, particularly when transitioning to a larger scale.
Issue 1: Low Yield in the N-Benzylation of Imidazole
Question: We are experiencing low yields during the initial N-benzylation of imidazole to form 1-benzyl-1H-imidazole. What are the potential causes and solutions?
Answer:
Low yields in the N-benzylation of imidazole are often attributed to incomplete reaction, side product formation, or suboptimal reaction conditions. Here are the key factors to investigate:
-
Incomplete Deprotonation: Imidazole requires a base to be sufficiently nucleophilic for the reaction with benzyl chloride. Incomplete deprotonation can lead to a sluggish and incomplete reaction.
-
Solution: Ensure the use of a suitable base and solvent system. For laboratory scale, strong bases like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are effective. For larger scale, consider safer and more manageable bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a suitable solvent. Phase-transfer catalysis can also be an effective and scalable option.
-
-
Formation of 1,3-Dibenzylimidazolium Chloride: A common byproduct is the dialkylated imidazolium salt, which forms when the already benzylated product reacts with another molecule of benzyl chloride.
-
Solution: To minimize this, carefully control the stoichiometry. A slight excess of imidazole to benzyl chloride is recommended. Additionally, the slow, controlled addition of benzyl chloride to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of the second alkylation.
-
-
Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The optimal temperature will depend on the chosen base and solvent system. For instance, reactions with potassium carbonate in acetonitrile may require heating to around 70°C.
-
Issue 2: Poor Yield and/or Byproduct Formation in the Vilsmeier-Haack Formylation Step
Question: We are observing low yields and the formation of unknown impurities during the Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole to produce the target carbaldehyde. How can we optimize this step?
Answer:
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its execution at scale requires careful control.
-
Vilsmeier Reagent Instability: The Vilsmeier reagent, formed from a formamide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃), can be thermally unstable.[1][2][3] Pre-forming and holding large quantities of the reagent can be a safety hazard and may lead to decomposition and lower yields.
-
Reaction Temperature Control: The Vilsmeier-Haack reaction is exothermic.[1] Poor temperature control on a large scale can lead to a runaway reaction, decomposition of the product, and the formation of byproducts. The onset of exothermic activity for the pre-formed reagent can be as low as 48°C.[5]
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Improper work-up can lead to product degradation or the isolation of impurities.
-
Solution: The reaction mixture is typically quenched by carefully adding it to a cold aqueous solution (e.g., ice-water or a cold sodium acetate solution). The pH of the aqueous solution should be carefully controlled during the work-up to ensure complete hydrolysis and precipitation of the product while minimizing the degradation of the aldehyde.
-
Issue 3: Difficulty in Product Purification and Isolation
Question: We are facing challenges in purifying this compound at a large scale. What are the recommended purification strategies?
Answer:
Purification at scale often requires moving away from chromatography-based methods towards crystallization or distillation where possible.
-
Residual Starting Materials and Byproducts: Incomplete reactions can leave unreacted 1-benzyl-1H-imidazole, while side reactions can introduce impurities like the 1,3-dibenzylimidazolium salt from the first step or byproducts from the formylation.
-
Solution:
-
Extraction: An initial work-up involving extraction can help remove some impurities. Washing the organic layer with a dilute acid solution can remove unreacted 1-benzyl-1H-imidazole.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. Common solvents for similar compounds include acetonitrile.[6]
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective purification method for large quantities.
-
-
-
Tarry Byproducts: The Vilsmeier-Haack reaction can sometimes produce dark, tarry byproducts, which can complicate isolation.
-
Solution: Treatment of the crude product solution with activated carbon can help to decolorize and remove some of these impurities before crystallization. A filtration step through a pad of celite can also aid in removing fine particulates.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route involves two main steps:
-
N-Benzylation of Imidazole: Imidazole is reacted with benzyl chloride in the presence of a base to form 1-benzyl-1H-imidazole.
-
Formylation: 1-benzyl-1H-imidazole is then formylated at the C2 position using a Vilsmeier-Haack reaction.
Q2: What are the critical safety considerations for the scale-up of this synthesis?
A2: The primary safety concern is the thermal instability of the Vilsmeier reagent and the exothermic nature of the formylation reaction.[1][3] It is crucial to have a thorough understanding of the reaction's thermal profile through calorimetric studies before attempting a large-scale synthesis.[4] Adequate cooling capacity and emergency procedures for controlling exotherms are essential. Phosphorus oxychloride is also a corrosive and hazardous material that requires careful handling.
Q3: Are there any alternative formylation reagents to the standard DMF/POCl₃ system?
A3: Yes, other formamides and halogenating agents can be used to generate the Vilsmeier reagent. For instance, N-formylmorpholine can be used in place of DMF.[4] Alternative activating agents for DMF include oxalyl chloride or thionyl chloride. The choice of reagent can influence the reactivity and thermal stability of the Vilsmeier reagent.
Q4: How can I monitor the progress of the reactions?
A4: Both the N-benzylation and the formylation reactions can be monitored by standard chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For large-scale production, HPLC is preferred for its quantitative accuracy.
Data Presentation
Table 1: Comparison of Conditions for N-Benzylation of Imidazole
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Sodium Hydride (NaH) | THF / DMF | 0 to RT | 70 - 90 | Requires anhydrous conditions; safety concerns with handling NaH at scale. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | 70 | ~80 (byproduct formation noted) | Safer base for large scale; may require longer reaction times and heating. |
| Phase-Transfer Catalyst | Acetonitrile/Toluene | Room Temperature | High | Green and efficient method suitable for scale-up. |
Table 2: Thermal Stability Data for Vilsmeier-Haack Reagent and Reaction Mixture
| Parameter | Value (°C) | Conditions & Comments | Reference |
| Onset of Exothermic Activity (Pre-formed Reagent) | 48 | Sample of pre-formed Vilsmeier reagent (from DMF/POCl₃) in an Accelerating Rate Calorimetry (ARC) test. | [5] |
| Onset of Exothermic Activity (Reaction Mixture) | 67 | Sample taken after dosing POCl₃ to DMF. | [5] |
| Reported Decomposition Temperature | 153 | Violent decomposition to dimethylamine and carbon monoxide reported in the literature. | [5] |
Note: The data in this table is illustrative and was obtained for the Vilsmeier-Haack reaction of a different substrate. It is critical to perform a proper calorimetric analysis for the specific reaction with 1-benzyl-1H-imidazole before any scale-up.
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-1H-imidazole (Lab Scale Example)
-
To a solution of imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Stir the suspension at 0°C for 30 minutes.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the dropwise addition of water.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of 1-benzyl-1H-imidazole (General Procedure)
-
In a flask equipped with a dropping funnel and a thermometer, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-benzyl-1H-imidazole in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise to the Vilsmeier reagent, keeping the temperature controlled.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion (monitor by HPLC).
-
Carefully pour the reaction mixture onto crushed ice or into a cold aqueous sodium acetate solution.
-
Stir vigorously until the hydrolysis is complete and the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
Technical Support Center: Analysis of 1-Benzyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the identification of impurities in samples of 1-Benzyl-1H-imidazole-2-carbaldehyde.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions.
Q1: An unexpected peak is observed in the HPLC chromatogram with a longer retention time than the main peak. What could it be?
A1: An unexpected peak with a longer retention time in a reversed-phase HPLC method often indicates a less polar impurity. A likely candidate in the synthesis of this compound, particularly when using benzyl chloride or bromide, is 1,3-dibenzyl-1H-imidazolium-2-carbaldehyde halide . This byproduct is formed by the over-alkylation of the imidazole ring.
-
Troubleshooting Steps:
-
Confirm the identity by LC-MS to check for the expected molecular ion.
-
Synthesize a standard of the suspected impurity for comparison.
-
Optimize the stoichiometry of the synthesis to use a minimal excess of the benzylating agent.
-
Q2: My NMR spectrum shows unassigned aromatic and aliphatic signals. What are the possible impurities?
A2: Unassigned signals in the NMR spectrum can arise from several sources. Common impurities include:
-
Unreacted Starting Materials: Check for signals corresponding to 1-benzyl-1H-imidazole and the formylating agent.
-
Positional Isomers: During the benzylation of an imidazole ring that is unsubstituted at the 2-position, the benzyl group can attach to either nitrogen, leading to the formation of regioisomers. For example, if starting from imidazole-2-carbaldehyde, you could have isomeric products.
-
Oxidation Product: The aldehyde group is susceptible to oxidation, which could lead to the formation of 1-benzyl-1H-imidazole-2-carboxylic acid . Look for the absence of the aldehyde proton (~9-10 ppm) and the appearance of a carboxylic acid proton signal (often broad, >10 ppm).
Q3: I am observing a peak in my GC-MS analysis that does not correspond to the main compound. What could it be?
A3: Volatile impurities are often detected by GC-MS. Potential volatile impurities include:
-
Residual Solvents: Common synthesis solvents like Toluene, Dimethylformamide (DMF), or Acetonitrile.
-
Benzyl Alcohol: If the synthesis involved benzyl alcohol, or if hydrolysis of the N-benzyl group occurred.
-
Benzaldehyde: This could be present as a starting material impurity or a degradation product.
Q4: After storage, I've noticed a new, more polar spot on my TLC plate. What degradation might have occurred?
A4: The appearance of a more polar spot upon storage suggests degradation. A likely degradation pathway is the oxidation of the aldehyde to a carboxylic acid (1-benzyl-1H-imidazole-2-carboxylic acid ), which is significantly more polar. Another possibility, especially in the presence of moisture, is the hydrolysis of the N-benzyl group to form imidazole-2-carbaldehyde .
Summary of Potential Impurities
| Impurity Name | Structure | Potential Origin |
| 1-Benzyl-1H-imidazole | Unreacted starting material | |
| Imidazole-2-carbaldehyde | Hydrolysis of the N-benzyl group | |
| 1-Benzyl-1H-imidazole-2-carboxylic acid | Oxidation of the aldehyde | |
| Benzyl alcohol | Hydrolysis of the N-benzyl group | |
| Benzaldehyde | Impurity in starting material or degradation | |
| 1,3-Dibenzyl-1H-imidazolium-2-carbaldehyde halide | Over-alkylation during synthesis |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed as a stability-indicating assay for this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the detection and identification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are crucial for the identification and structural confirmation of the main compound and any non-volatile impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR: Acquire standard proton spectra to observe the chemical shifts and coupling constants of the aromatic, aldehydic, and benzylic protons.
-
¹³C NMR: Acquire proton-decoupled carbon spectra to identify the number of unique carbon environments.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~9.8 |
| Imidazole (H4, H5) | ~7.2 - 7.4 |
| Benzyl (aromatic) | ~7.1 - 7.3 |
| Benzyl (-CH₂-) | ~5.5 |
Visualizing Experimental Workflows
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying an unknown impurity in a sample of this compound.
Technical Support Center: Catalyst Selection for Efficient Conversion of 1-Benzyl-1H-imidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic conversion of 1-Benzyl-1H-imidazole-2-carbaldehyde.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Material
Possible Causes:
-
Catalyst Inactivity: The chosen catalyst may not be suitable for this specific substrate or may have degraded.
-
Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the catalytic conversion.
-
Poor Reagent Quality: Impurities in the starting material, solvent, or reagents can inhibit the catalyst.
-
Inadequate Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the catalyst and the substrate.
Troubleshooting Steps:
-
Verify Catalyst Activity: If possible, test the catalyst with a known model reaction to confirm its activity.
-
Optimize Reaction Conditions:
-
Systematically vary the temperature. Be cautious, as higher temperatures can sometimes lead to side reactions like decarbonylation, especially in alcoholic solvents[1].
-
Extend the reaction time and monitor the progress by TLC or LC-MS.
-
If using a gaseous reagent (e.g., H₂ for reduction), ensure adequate pressure and efficient gas dispersion.
-
-
Ensure High Purity of Reagents:
-
Use freshly distilled solvents.
-
Verify the purity of this compound, as impurities can poison the catalyst.
-
-
Improve Mixing: For heterogeneous catalysts, ensure vigorous stirring to maintain a good suspension of the catalyst particles.
Issue 2: Formation of Multiple Products or Side Reactions
Possible Causes:
-
Side Reactions of the Aldehyde: Aldehydes can undergo various side reactions, such as decarbonylation, especially at elevated temperatures.
-
Instability of the Product: The desired product (alcohol or carboxylic acid) might be unstable under the reaction conditions.
-
Over-oxidation or Over-reduction: The reaction may not be selective, leading to a mixture of products.
-
N-Debenzylation: The benzyl protecting group might be cleaved under certain catalytic conditions.
Troubleshooting Steps:
-
Monitor for Decarbonylation: When using ethanol as a solvent, be aware of the potential for decarbonylation of the imidazole-2-carbaldehyde, which would result in the formation of 1-benzyl-1H-imidazole. This side reaction is more pronounced in hot ethanol[1]. Consider using alternative solvents if this is observed.
-
Control Reaction Selectivity:
-
For oxidation, choose a mild and selective oxidizing agent.
-
For reduction, use a chemoselective reducing agent that specifically targets the aldehyde group without affecting the imidazole ring or the benzyl group.
-
-
Protecting Group Stability: If N-debenzylation is suspected, consider milder reaction conditions or a catalyst known to be compatible with N-benzyl groups.
-
Product Stability: Once the reaction is complete, work up the reaction mixture promptly to avoid degradation of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for the oxidation of this compound to 1-Benzyl-1H-imidazole-2-carboxylic acid?
A1: While specific data for this compound is limited, several catalytic systems are effective for the oxidation of aromatic and heterocyclic aldehydes to carboxylic acids. These include:
-
N-Heterocyclic Carbenes (NHCs): NHCs have been shown to catalyze the aerobic oxidation of various aromatic aldehydes to their corresponding carboxylic acids in good yields.
-
Selenium Catalysis: A combination of a selenium catalyst (e.g., diphenyl diselenide) and hydrogen peroxide in water provides an environmentally friendly method for oxidizing aldehydes to carboxylic acids[2].
Catalyst Systems for Oxidation of Aldehydes
| Catalyst System | Oxidant | Solvent | Substrate | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bis-N-Heterocyclic Carbene / K₂CO₃ | Air | DMSO | Benzaldehyde | Good | [3] |
| Diphenyl diselenide | H₂O₂ | Water | Benzaldehyde | 95 |[2] |
Q2: What are the recommended catalysts for the reduction of this compound to (1-Benzyl-1H-imidazol-2-yl)methanol?
A2: For the selective reduction of the aldehyde group, a Luche-type reduction using sodium borohydride in the presence of a cerium salt is a mild and efficient method. This has been successfully applied to the reduction of (benz)imidazole-ketone derivatives to the corresponding alcohols with high yields[4].
Catalyst System for Reduction of Imidazole Derivatives
| Catalyst System | Solvent | Substrate | Yield (%) | Reference |
|---|
| NaBH₄ / CeCl₃·7H₂O | Ethanol | (Benz)imidazole-ketone derivatives | 85-98 |[4] |
Q3: Are there any known side reactions to be aware of during the conversion of this compound?
A3: Yes, a significant side reaction to consider is the decarbonylation of the imidazole-2-carbaldehyde, which leads to the formation of 1-benzyl-1H-imidazole. This reaction has been observed to occur in hot ethanol[1]. The rate of decarbonylation can be influenced by the substituents on the imidazole ring[1]. Therefore, it is advisable to carefully select the solvent and reaction temperature to minimize this side reaction.
Q4: How can I synthesize the starting material, this compound?
A4: A common method for the synthesis of N-substituted imidazole-2-carbaldehydes involves the N-alkylation of the corresponding imidazole-2-carbaldehyde. For a similar compound, 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde, a high-yielding synthesis was achieved by reacting 2-methyl-1H-imidazole-4-carbaldehyde with benzyl bromide in the presence of potassium carbonate in DMF[1][5]. A similar strategy could be adapted for the synthesis of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of this compound to 1-Benzyl-1H-imidazole-2-carboxylic acid (Adapted from Selenium Catalysis)
-
To a solution of this compound (1 mmol) in water (10 mL), add diphenyl diselenide (0.02 mmol).
-
To this mixture, add 30% aqueous hydrogen peroxide (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Reduction of this compound to (1-Benzyl-1H-imidazol-2-yl)methanol (Adapted from Luche-Type Reduction)
-
Dissolve this compound (1 mmol) and CeCl₃·7H₂O (0.5 mmol) in ethanol (10 mL) at 0 °C.
-
To this solution, add NaBH₄ (1.2 mmol) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the oxidation of this compound.
Caption: Workflow for the reduction of this compound.
Caption: Potential decarbonylation side reaction.
References
- 1. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
work-up procedures for reactions with 1-Benzyl-1H-imidazole-2-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with troubleshooting procedures and frequently asked questions for handling reactions involving 1-Benzyl-1H-imidazole-2-carbaldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Issue 1: Low or No Product Yield After Work-up
-
Question: I've completed my reaction, but after the work-up, I have a very low yield of my desired product. What could have gone wrong?
-
Answer: Low yield can stem from several factors. The imidazole ring and the aldehyde group can be sensitive to reaction and work-up conditions. Consider the following:
-
pH Sensitivity: The imidazole ring is basic and can be protonated. Under strongly acidic conditions, the N-benzyl group may be susceptible to cleavage, leading to the formation of imidazole and benzyl alcohol.[1] Conversely, harsh basic conditions can promote oxidation or other side reactions.[1] It is crucial to maintain pH control during the work-up. A patent describing a related synthesis adjusts the pH to 5.5 using concentrated HCl during the extraction process.[2]
-
Aldehyde Stability: Aldehydes can be prone to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize this.[1]
-
Aqueous Solubility: Imidazole derivatives can have some water solubility, especially when protonated at low pH. You may be losing product to the aqueous layers during extraction. To mitigate this, re-extract the aqueous layers with an appropriate organic solvent like dichloromethane or ethyl acetate.
-
Issue 2: Persistent Emulsion During Solvent Extraction
-
Question: I'm trying to perform a liquid-liquid extraction, but a persistent emulsion has formed that won't separate. How can I break it?
-
Answer: Emulsion formation is common when working with compounds that have both polar (imidazole ring) and non-polar (benzyl group) components. To resolve this:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Centrifugation: If the emulsion is still persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can also help to break up the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.
-
Issue 3: Product Oils Out or Is a Sticky Solid After Solvent Removal
-
Question: After removing the solvent under reduced pressure, my product is a sticky oil or an amorphous solid that is difficult to handle. How can I purify or crystallize it?
-
Answer: This is a common purification challenge.
-
Trituration: Try adding a non-polar solvent in which your product is likely insoluble, such as pentane, hexane, or diethyl ether.[3] Stir or sonicate the mixture. This can wash away non-polar impurities and often induces crystallization, resulting in a filterable solid.
-
Column Chromatography: If trituration fails, the most reliable method for purification is column chromatography on silica gel.[3][4] A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Recrystallization: If you can obtain a solid, recrystallization from a suitable solvent system will yield a highly pure product. A typical procedure involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is not) is required.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound? A1: It is generally soluble in polar organic solvents like dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), methanol, ethanol, and dimethylformamide (DMF).[2][4][5] Its solubility in non-polar solvents like hexane is low. It has limited solubility in water, but this can increase under acidic conditions due to the formation of the protonated imidazolium salt.
Q2: Is this compound stable to acidic and basic work-up conditions? A2: It has limited stability under harsh conditions.
-
Acidic Conditions: Strong acids can lead to the hydrolysis of the N-benzyl group.[1] For pH adjustment during work-up, using dilute acids and maintaining a pH around 5-6 is advisable, as seen in related procedures.[2]
-
Basic Conditions: While the imidazole ring itself is relatively stable, strong bases can catalyze side reactions of the aldehyde group (e.g., Cannizzaro reaction if no α-protons are present, or aldol-type reactions if they are). In one documented procedure, a 10% NaOH solution was used for a wash, suggesting it is stable to moderately basic conditions for short periods.[4]
Q3: What are common side products I should be aware of? A3: Depending on the reaction, potential side products include:
-
Over-oxidation: The aldehyde can be oxidized to 1-Benzyl-1H-imidazole-2-carboxylic acid.
-
N-debenzylation: Cleavage of the benzyl group can result in imidazole-2-carbaldehyde.
-
Byproducts from Reagents: In reactions using strong bases like sodium hydride, incomplete quenching can leave reactive species.[3] Similarly, byproducts from coupling reagents (e.g., triphenylphosphine oxide in Wittig reactions) may be present and require specific purification steps to remove.[6]
Q4: What are the recommended purification techniques for products derived from this aldehyde? A4: The most common and effective purification method is silica gel column chromatography.[3][4] The choice of eluent depends on the polarity of the product. A typical starting point is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.
Experimental Protocols & Data
Table 1: Example Work-up Procedures
| Step | Procedure 1: Imidazoline Synthesis[4] | Procedure 2: Benzimidazole Derivative Synthesis[2] |
| Quenching | Addition of aqueous Na₂S₂O₅ and 10% NaOH. | Reaction solvent (e.g., methanol, ethanol) removed under reduced pressure. |
| Extraction | Dilution with CH₂Cl₂. | Residue dissolved in CH₂Cl₂ and water. |
| pH Adjustment | Organic layer washed with 10% NaOH. | pH of the biphasic mixture adjusted to 5.5 with concentrated HCl. |
| Separation | Organic layer separated. | Organic layer separated. Aqueous layer re-extracted with CH₂Cl₂. |
| Washing | Not specified after initial base wash. | Combined organic layers washed with water. |
| Drying | Dried over anhydrous Na₂SO₄. | Organic layer dried using magnesium sulfate. |
| Purification | Evaporation and SiO₂ column chromatography. | Filtered and solvent removed under reduced pressure. |
Detailed Protocol: General Aqueous Work-up
This protocol is a generalized procedure based on common techniques for compounds with similar structures.[2][4]
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate).
-
pH Adjustment (if necessary): If acidic or basic impurities need to be removed, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) or a dilute base (e.g., saturated aqueous NaHCO₃). Check the stability of your compound to these conditions first.
-
Washing: Wash the organic layer with water and finally with saturated aqueous NaCl (brine) to remove residual water and aid in layer separation.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography, recrystallization, or trituration as needed.
Visualizations
Caption: General workflow for the work-up of a typical organic reaction.
Caption: Troubleshooting decision tree for common work-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Handling Air-Sensitive Intermediates of 1-Benzyl-1H-imidazole-2-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-1H-imidazole-2-carbaldehyde and its air-sensitive reaction intermediates. The aldehyde functional group and the imidazole ring can be susceptible to oxidation and other degradation pathways in the presence of air and moisture.
Frequently Asked Questions (FAQs)
Q1: What makes this compound and its intermediates potentially air-sensitive?
A1: The primary sources of air sensitivity are:
-
Aldehyde Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid in the presence of oxygen. This is a common degradation pathway for many aldehydes.[1]
-
Imidazole Ring Reactivity: The imidazole moiety, particularly when activated, can be sensitive to oxidative degradation.[2] Certain reaction conditions might generate intermediates where the imidazole ring is more electron-rich and thus more prone to oxidation.
-
Intermediate Instability: Reaction intermediates, such as enolates or other carbanionic species formed during reactions at the aldehyde or adjacent positions, are often highly reactive towards oxygen and protic sources like water.
Q2: What are the visible signs of degradation in my sample or reaction?
A2: Signs of degradation can include:
-
Color Change: The appearance of yellow or brown discoloration in a previously colorless or pale-yellow solution or solid.
-
Precipitate Formation: Formation of insoluble byproducts.
-
Inconsistent Spectroscopic Data: Appearance of unexpected peaks in NMR (e.g., carboxylic acid proton) or IR (e.g., broad O-H stretch) spectra.
-
Low Yields and Impure Products: Difficulty in isolating the desired product in high purity and expected yield.[3]
Q3: Which inert gas should I use, Argon or Nitrogen?
A3: Both argon and nitrogen are commonly used to create an inert atmosphere.[4][5]
-
Nitrogen is more economical and suitable for most applications.
-
Argon is denser than air, making it very effective at displacing air from a reaction vessel, and it is preferred for reactions sensitive to potential nitride formation, although this is rare for this class of compounds.[6]
Q4: Can I store this compound under ambient conditions?
A4: For long-term storage, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen or argon) and at a low temperature to minimize degradation. Some suppliers recommend cold storage (4°C).[7]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound and its intermediates.
Issue 1: Low or No Product Yield
Your reaction is complete (as monitored by TLC/LC-MS), but the yield of the desired product is significantly lower than expected.
| Potential Cause | Troubleshooting Action | Rationale |
| Degradation of Starting Material | Verify the purity of your this compound before use (e.g., via NMR). If necessary, purify by recrystallization or column chromatography under an inert atmosphere. | The starting material may have degraded during storage. |
| Oxygen/Moisture Contamination | Ensure all glassware is rigorously dried (oven-dried or flame-dried) and the reaction is set up under a positive pressure of an inert gas (N₂ or Ar).[6][8][9] Use anhydrous solvents. | Air-sensitive intermediates will be quenched or undergo side reactions in the presence of O₂ or H₂O.[3] |
| Degradation During Workup | Degas all aqueous solutions used for extraction before use. Keep the product in an organic solvent and minimize exposure to air during extraction and concentration. | The desired product itself might be sensitive to air, especially if residual reactive reagents are present. |
Issue 2: Multiple Unidentified Byproducts
Your crude product shows several spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
| Potential Cause | Troubleshooting Action | Rationale |
| Oxidation of Aldehyde | Perform the reaction and workup under strictly anaerobic conditions. Consider adding an antioxidant if compatible with your reaction chemistry. | The primary byproduct is often the corresponding carboxylic acid formed from aldehyde oxidation. |
| Reaction with Air-Sensitive Intermediates | Use a Schlenk line or glove box for the reaction.[5][10] Ensure proper inert atmosphere techniques are followed for reagent transfers.[11][12] | Intermediates like enolates can react with O₂ to form peroxide species, which can lead to a cascade of decomposition products. |
| Polymerization/Condensation | Maintain the recommended reaction temperature and concentration. Aldehyde self-condensation (aldol reaction) can occur, especially under basic conditions.[1] Consider adding stabilizers like triethanolamine in trace amounts if applicable.[13] | Aldehydes can undergo self-condensation or polymerization, leading to complex mixtures. |
Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Reaction (Schlenk Line Technique)
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (e.g., round-bottom flask, condenser) in an oven at >120°C overnight.[9][14]
-
Assemble the glassware hot and immediately place it under a positive pressure of inert gas by connecting it to a Schlenk line.
-
Alternatively, flame-dry the assembled glassware under vacuum and then backfill with inert gas. Repeat this vacuum-backfill cycle three times.[8]
-
-
Adding Reagents:
-
Maintaining Inert Atmosphere:
-
Reaction Workup:
-
Cool the reaction to room temperature under the inert atmosphere.
-
Quench the reaction by adding the quenching agent via syringe.
-
For extraction, use degassed solvents. Minimize the time the product is exposed to air.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting flowchart for diagnosing the cause of low product yield.
Potential Degradation Pathways
Caption: Common degradation pathways for the aldehyde and its reactive intermediates.
References
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 14. web.mit.edu [web.mit.edu]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative NMR Analysis of 1-Benzyl-1H-imidazole-2-carbaldehyde and its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for this purpose, providing detailed information about the molecular framework of a substance. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectral data for 1-Benzyl-1H-imidazole-2-carbaldehyde and its structurally related analogs, offering a valuable resource for the characterization of similar imidazole-based scaffolds.
Comparative NMR Data Analysis
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for imidazole-2-carbaldehyde and 1-methyl-1H-imidazole-2-carbaldehyde. These compounds serve as excellent benchmarks for understanding the electronic environment of the imidazole ring and the impact of N-substitution.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-4 | H-5 | CHO | N-CH₃ | N-CH₂-Ph | Ph-H | Solvent |
| Imidazole-2-carbaldehyde | 7.43 (s)[1] | 7.43 (s)[1] | 9.67 (s)[1] | - | - | - | Not Specified |
| 1-Methyl-1H-imidazole-2-carbaldehyde | 7.26 (d, J=1.1 Hz) | 7.08 (d, J=1.1 Hz) | 9.75 (s) | 4.10 (s) | - | - | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-4 | C-5 | C=O | N-CH₃ | N-CH₂-Ph | Ph-C | Solvent |
| Imidazole-2-carbaldehyde | 145.6 | 122.7 | 131.9 | 181.3 | - | - | - | DMSO-d₆ |
| 1-Methyl-1H-imidazole-2-carbaldehyde | 145.2 | 129.9 | 128.0 | 183.5 | 35.5 | - | - | CDCl₃ |
Predicted Spectral Characteristics of this compound
Based on the data from the reference compounds, we can predict the approximate chemical shifts for this compound. The introduction of the benzyl group at the N-1 position is expected to induce notable changes in the chemical shifts of the imidazole ring protons and carbons due to its electronic and anisotropic effects.
-
¹H NMR: The aldehydic proton (CHO) is anticipated to resonate as a singlet between δ 9.7 and 10.0 ppm. The imidazole protons (H-4 and H-5) will likely appear as distinct signals, potentially doublets, in the aromatic region (δ 7.0-8.0 ppm). The benzylic methylene protons (N-CH₂-Ph) would present as a singlet around δ 5.4-5.7 ppm. The protons of the phenyl ring will exhibit complex multiplets in the aromatic region, typically between δ 7.2 and 7.5 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 180-185 ppm. The imidazole carbons (C-2, C-4, and C-5) will likely resonate between δ 120 and 150 ppm. The benzylic carbon (N-CH₂-Ph) should appear around δ 50-55 ppm. The phenyl carbons will show a series of signals in the aromatic region (δ 125-140 ppm).
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of imidazole derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Temperature: 298 K
-
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Logical Workflow for NMR Analysis
The process of analyzing the NMR spectra to confirm the structure of a compound like this compound follows a logical progression. This workflow can be visualized as follows:
Caption: Workflow for NMR-based structural elucidation.
This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound through a comparative analysis with its analogs. The provided experimental protocols and logical workflow serve as a practical resource for researchers engaged in the synthesis and characterization of novel imidazole-containing compounds. Further investigation to obtain the experimental NMR data for the title compound is encouraged to complete this comparative analysis.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-1H-imidazole-2-carbaldehyde
For researchers, scientists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Benzyl-1H-imidazole-2-carbaldehyde against related imidazole derivatives, supported by experimental data and protocols.
The fragmentation of this compound under electron ionization yields a distinctive pattern that provides significant structural information. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 186. The most abundant fragment ion, known as the base peak, is consistently found at m/z 91. Another significant fragment appears at m/z 157.[1] This fragmentation behavior can be compared with that of other substituted imidazole and benzimidazole derivatives to understand the influence of different functional groups on the fragmentation pathways.
Comparative Fragmentation Data
To contextualize the fragmentation of this compound, it is instructive to compare it with structurally similar compounds. The fragmentation patterns of substituted benzimidazoles, for instance, often involve cleavage of the bonds adjacent to the imidazole ring and the loss of substituents. The stability of the resulting fragments, such as the tropylium ion (m/z 91) from the benzyl group, plays a crucial role in determining the observed fragmentation pattern.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Interpretation |
| This compound | 186 | 91 : Tropylium ion ([C₇H₇]⁺), formed by cleavage of the C-N bond connecting the benzyl group to the imidazole ring. This is the base peak, indicating its high stability. 157 : Loss of the formyl group ([M-CHO]⁺), suggesting a cleavage adjacent to the imidazole ring. |
| 1-Methyl-1H-imidazole-2-carbaldehyde | 110 | 81 : Loss of the formyl group ([M-CHO]⁺). 68 : Imidazole cation radical, resulting from the loss of the methyl and formyl groups. |
| 1-Benzyl-1H-benzimidazole | 208 | 91 : Tropylium ion ([C₇H₇]⁺), similar to the target compound, indicating cleavage of the benzyl group. 117 : Benzimidazolyl cation, resulting from the loss of the benzyl group. |
| 2-Phenylimidazole | 144 | 117 : Loss of HCN, a common fragmentation pathway for the imidazole ring. 77 : Phenyl cation ([C₆H₅]⁺). |
Deciphering the Fragmentation Pathway
The fragmentation of this compound is primarily driven by the stability of the resulting carbocations. The formation of the tropylium ion (m/z 91) is a classic example of a rearrangement that leads to a highly stable aromatic cation. The loss of the formyl group (CHO) is also a common fragmentation pathway for aldehydes.
Experimental Protocols
The following provides a typical experimental protocol for analyzing this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization can be performed to improve volatility and thermal stability.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 140 °C.
-
Ramp 2: 5 °C/min to 200 °C.
-
Ramp 3: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
By comparing the fragmentation pattern of this compound with related structures, researchers can gain deeper insights into the structural characteristics and stability of these important heterocyclic compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for further analysis.
References
Comparative Reactivity Analysis: 1-Benzyl-1H-imidazole-2-carbaldehyde vs. Benzaldehyde
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, the aldehyde functionality serves as a cornerstone for carbon-carbon bond formation and a versatile precursor for a multitude of functional groups. This guide provides a comparative analysis of the reactivity of 1-benzyl-1H-imidazole-2-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. This comparison is particularly relevant for researchers in drug development, as the imidazole moiety is a prevalent scaffold in numerous pharmaceutical agents. Understanding the influence of the 1-benzyl-1H-imidazole substituent on the reactivity of the aldehyde group is crucial for reaction design, optimization, and the prediction of reaction outcomes.
While direct kinetic or quantitative comparative studies between these two specific aldehydes are not extensively available in the peer-reviewed literature, a robust comparison can be drawn from established principles of physical organic chemistry and experimental data from analogous systems. This guide will therefore present a reasoned, qualitative comparison supported by general experimental protocols adapted for a comparative study.
Executive Summary of Reactivity
The reactivity of the carbonyl group in aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric effects of the substituents attached to the carbonyl group.
Electronic Effects: The 1-benzyl-1H-imidazole group at the 2-position is anticipated to be, on balance, an electron-donating group through resonance. The lone pair of electrons on the N1 nitrogen can be delocalized into the imidazole ring and subsequently to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. This electron-donating character is expected to decrease the reactivity of this compound towards nucleophiles compared to benzaldehyde. In contrast, the phenyl group of benzaldehyde exerts a weaker, resonance-based electron-donating effect and a weak electron-withdrawing inductive effect.
Steric Effects: The 1-benzyl-1H-imidazole substituent is significantly bulkier than the phenyl group of benzaldehyde. This increased steric hindrance around the carbonyl group in this compound is expected to further decrease its reactivity towards nucleophilic attack, as the approach of the nucleophile is more impeded.
Based on these considerations, a general trend of lower reactivity for this compound compared to benzaldehyde can be predicted across a range of common aldehyde reactions.
Comparative Data Summary
The following tables summarize the expected qualitative and, where available, quantitative data for the reactivity of this compound and benzaldehyde in key organic reactions. It is important to note that the quantitative data for this compound is largely inferred from studies on related imidazole-2-carbaldehydes, as direct comparative data is scarce.
Table 1: Nucleophilic Addition Reactions
| Reaction | Nucleophile | Benzaldehyde Reactivity | This compound Reactivity (Predicted) | Supporting Observations |
| Hydration/Acetal Formation | H₂O / ROH | Moderate | Lower | Imidazolecarboxaldehydes have been shown to be less reactive towards the nucleophilic addition of water and methanol compared to pyridinecarboxaldehydes, suggesting the imidazole ring is electron-donating in this context.[1][2] |
| Cyanohydrin Formation | HCN / CN⁻ | High | Moderate to Low | The electron-donating nature and steric bulk of the imidazole substituent are expected to decrease the rate of cyanide attack. |
| Grignard Reaction | RMgX | High | Moderate | Steric hindrance from the N-benzyl group and the imidazole ring will likely lower reaction rates and yields compared to benzaldehyde. |
| Knoevenagel Condensation | Malonic esters, etc. | High | Moderate | Aldehydes with electron-donating groups generally exhibit lower reactivity in Knoevenagel condensations. |
Table 2: Oxidation and Reduction Reactions
| Reaction | Reagent | Benzaldehyde Reactivity/Yield | This compound Reactivity/Yield (Predicted) | Supporting Observations |
| Oxidation to Carboxylic Acid | KMnO₄, H₂CrO₄ | High | Moderate to High | The imidazole ring is generally resistant to oxidation by common oxidizing agents.[3] However, the aldehyde group can be oxidized. Studies on plant aldehyde dehydrogenases showed that imidazole-2-carbaldehyde was oxidized slower than the 4-isomer, suggesting lower reactivity.[4] |
| Reduction to Alcohol | NaBH₄, LiAlH₄ | High | High | Reductions of aldehydes are typically efficient. The electronic effects of the imidazole ring are less likely to significantly hinder this reaction. |
Table 3: Carbon-Carbon Bond Forming Reactions
| Reaction | Reagents | Benzaldehyde Reactivity/Yield | This compound Reactivity/Yield (Predicted) | Supporting Observations |
| Wittig Reaction | Ph₃P=CHR | High | Moderate | The decreased electrophilicity of the carbonyl carbon and increased steric hindrance are expected to lead to slower reaction rates and potentially lower yields compared to benzaldehyde.[5] |
| Benzoin Condensation | Cyanide or N-Heterocyclic Carbene | High | Moderate to Low | The benzoin condensation is sensitive to the electronic nature of the aldehyde. Electron-donating groups generally disfavor the reaction. Imidazole-derived N-heterocyclic carbenes are effective catalysts for this reaction.[6][7][8] |
Experimental Protocols
The following are detailed experimental protocols that can be employed to quantitatively compare the reactivity of this compound and benzaldehyde.
Comparative Kinetics of Nucleophilic Addition: Knoevenagel Condensation
This experiment will compare the rate of the Knoevenagel condensation of each aldehyde with ethyl cyanoacetate, monitored by UV-Vis spectroscopy.
Materials:
-
Benzaldehyde
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer with thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of benzaldehyde and this compound in ethanol.
-
Prepare a 0.1 M stock solution of ethyl cyanoacetate in ethanol.
-
Prepare a 0.01 M stock solution of piperidine in ethanol.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength corresponding to the absorbance maximum of the product (e.g., ethyl 2-cyano-3-phenylacrylate). This should be determined beforehand by running a full spectrum of a completed reaction mixture.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette 2.0 mL of the 0.1 M aldehyde solution and 0.5 mL of the 0.1 M ethyl cyanoacetate solution.
-
Initiate the reaction by adding 0.5 mL of the 0.01 M piperidine solution, quickly mix the contents with a pipette, and immediately start recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 30 minutes).
-
Repeat the experiment for the other aldehyde under identical conditions.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
The initial rate of the reaction can be determined from the initial slope of the curve.
-
For a more detailed analysis, pseudo-first-order rate constants can be determined if one reactant is in large excess.
-
Comparative Yields in the Wittig Reaction
This experiment will compare the product yields of the Wittig reaction of each aldehyde with a stabilized ylide.
Materials:
-
Benzaldehyde
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Dichloromethane (solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In two separate round-bottom flasks, dissolve 1.0 mmol of benzaldehyde and 1.0 mmol of this compound in 10 mL of dichloromethane.
-
-
Wittig Reaction:
-
To each flask, add 1.1 mmol of (carbethoxymethylene)triphenylphosphorane.
-
Stir the reaction mixtures at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reactions are complete (as indicated by TLC), concentrate each reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the alkene product from triphenylphosphine oxide and any unreacted starting materials.
-
-
Yield Determination:
-
Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.
-
Determine the mass of the purified product and calculate the percentage yield for each reaction.
-
Comparative Analysis of Oxidation
This experiment will qualitatively compare the rate of oxidation of the two aldehydes using a mild oxidizing agent.
Materials:
-
Benzaldehyde
-
This compound
-
Tollens' reagent (freshly prepared from silver nitrate, sodium hydroxide, and ammonia solution)
-
Test tubes
-
Water bath
Procedure:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 0.1 M silver nitrate solution. Add one drop of 0.1 M sodium hydroxide solution to form a precipitate of silver oxide. Add concentrated ammonia solution dropwise, with shaking, until the precipitate just dissolves.
-
Oxidation Reaction:
-
In two separate clean test tubes, add 5 drops of a 1% solution of benzaldehyde and this compound in ethanol, respectively.
-
To each test tube, add 2 mL of the freshly prepared Tollens' reagent.
-
Place both test tubes in a warm water bath (around 60 °C) and observe any changes.
-
-
Observation:
-
A positive test is indicated by the formation of a silver mirror on the inner wall of the test tube or a black precipitate of silver.
-
Compare the time taken for the silver mirror or precipitate to form for each aldehyde. A faster formation indicates a higher reactivity towards oxidation.
-
Visualizing Reaction Workflows and Relationships
General Workflow for Comparative Reactivity Studies
Caption: Workflow for comparing aldehyde reactivity.
Factors Influencing Aldehyde Reactivity
Caption: Electronic and steric effects on reactivity.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be less reactive than benzaldehyde in a variety of common organic reactions. This reduced reactivity is attributed to the combined electron-donating resonance effect and the significant steric bulk of the 1-benzyl-1H-imidazole substituent. These factors decrease the electrophilicity of the carbonyl carbon and hinder the approach of nucleophiles.
For researchers and drug development professionals, this implies that reactions involving this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive reagents) to achieve comparable yields to those obtained with benzaldehyde. The provided experimental protocols offer a framework for quantifying these reactivity differences and can be adapted to specific research needs. Further quantitative studies are encouraged to provide a more definitive comparison and to expand the understanding of the electronic and steric parameters of the versatile imidazole scaffold in organic synthesis.
References
- 1. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzoin Condensation [organic-chemistry.org]
The Ascendant Profile of 1-Benzyl-1H-imidazole-2-carbaldehyde Derivatives in Biological Applications: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among the myriad of heterocyclic compounds, imidazole derivatives have long been a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the biological activities of 1-Benzyl-1H-imidazole-2-carbaldehyde derivatives against other notable imidazole-based compounds, supported by experimental data and detailed protocols to facilitate further research and development.
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure found in many biologically active molecules, including the amino acid histidine and the purine bases of nucleic acids.[1] This fundamental scaffold has been extensively modified to generate a vast library of derivatives with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The introduction of a benzyl group at the N-1 position of the imidazole ring has been shown to significantly influence the lipophilicity and steric bulk of the molecule, thereby modulating its interaction with biological targets and often enhancing its therapeutic potential.[4]
This guide will delve into the specific biological activities of derivatives of this compound and compare their performance with other classes of imidazole derivatives. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows, we aim to provide a comprehensive resource for the scientific community.
Comparative Analysis of Biological Activity
The biological efficacy of imidazole derivatives is intricately linked to their structural features. The nature and position of substituents on the imidazole and benzyl rings can dramatically alter the compound's activity, selectivity, and pharmacokinetic profile.
Antimicrobial and Antifungal Activity
Imidazole derivatives are renowned for their antifungal properties, primarily through the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
While specific data for this compound derivatives is limited in publicly available research, studies on structurally related 1-benzyl-imidazole and 1-benzyl-benzimidazole derivatives provide valuable insights into their potential antimicrobial and antifungal efficacy.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Imidazole Derivatives
| Compound Class | Derivative | S. aureus | E. coli | C. albicans | A. niger | Reference |
| 1-Benzyl-2-aryl-benzimidazoles | 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | - | - | - | - | [5] |
| 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole | - | - | - | - | [5] | |
| Benzimidazole-pyrazole hybrids | 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles | Good activity | - | - | - | [6] |
| N-substituted Imidazole Derivatives | 2-(1H-imidazol-1-yl)-1-(morpholino)ethanone | 125 | >500 | 250 | 250 | [7] |
| Triazole-Imidazole Hybrids | Compound IA-12 | Good activity | - | Good activity | - | [8] |
Note: "-" indicates data not available in the cited source. "Good activity" is mentioned qualitatively in the source.
Anticancer Activity
The anticancer potential of imidazole derivatives is a rapidly expanding area of research. These compounds have been shown to exert their effects through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of key signaling pathways.[9][10] The 1-benzyl substituent can play a crucial role in the anticancer activity by influencing the compound's ability to interact with these targets.
Several studies have highlighted the potent cytotoxic effects of 1-benzyl-benzimidazole derivatives against various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Imidazole Derivatives
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 1-Benzyl-2-aryl-benzimidazoles | 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | K562 (Leukemia) | - | [5] |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | HCT-15 (Colon) | - | [5] | |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | MCF-7 (Breast) | - | [5] | |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | SKLU-1 (Lung) | - | [5] | |
| 1,2-Disubstituted Benzimidazoles | 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole | DLD-1 (Colorectal) | 6.093 | [11] |
| 1-Substituted-2-aryl Imidazoles | Aromatic N-substituent | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | 0.08 - 1.0 | [9] |
| Benzimidazole Sulfonamides | Pyrazole at C2 | A549, HeLa, HepG2, MCF-7 | 0.15 - 7.26 | [9] |
| Imidazole-Oxazole Hybrids | Compound 53 | PC3 (Prostate) | 0.023 | [12] |
| Compound 53 | A549 (Lung) | 0.045 | [12] | |
| Compound 53 | MCF-7 (Breast) | 0.99 | [12] | |
| Compound 53 | A2780 (Ovarian) | 0.13 | [12] |
Note: "-" indicates specific IC₅₀ values were not provided in the abstract, but the compounds were highlighted for their high biological activity.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate and reproducible evaluation of the biological activity of novel compounds. Below are protocols for key experiments commonly used to assess the antimicrobial and anticancer properties of imidazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of antifungal imidazole derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The 1-benzyl-imidazole scaffold holds significant promise for the development of new therapeutic agents. While direct biological activity data for this compound derivatives is not yet widely available, the comparative analysis of structurally similar compounds reveals a strong potential for potent antimicrobial, antifungal, and anticancer activities. The structure-activity relationships highlighted in this guide underscore the importance of strategic substitutions on both the imidazole and benzyl rings to optimize biological efficacy. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate new derivatives, contributing to the growing body of knowledge on this important class of compounds. Further investigation into the synthesis and biological screening of this compound derivatives is highly encouraged to fully elucidate their therapeutic potential.
References
- 1. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of 1-Benzyl-1H-imidazole-2-carbaldehyde Derivatives and Related Structures: An X-ray Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
Comparison of Physicochemical and Crystallographic Data
To provide a comprehensive overview, the following tables summarize key physicochemical properties of 1-Benzyl-1H-imidazole-2-carbaldehyde and its analogs, alongside the crystallographic data for structurally related compounds.
Table 1: Physicochemical Properties of this compound and Related Imidazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₁₀N₂O | 186.21 | 10045-65-5[1] |
| 1-Benzylimidazole | C₁₀H₁₀N₂ | 158.20 | 4238-71-5[2] |
| 1-Benzyl-1H-benzimidazole | C₁₄H₁₂N₂ | 208.26 | Not Available |
Table 2: Comparative Crystallographic Data of Related Imidazole Derivatives
| Parameter | 4-(1H-imidazol-1-yl)benzaldehyde (Analog 1)[3] | 1-(4-methoxyphenyl)-1H-imidazole (Analog 2)[3] | 1-Benzyl-1H-benzimidazole (Analog 3)[4] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/c | Not Specified |
| a (Å) | 5.8963 (2) | 12.0113 (8) | 6.2265 (10) |
| b (Å) | 11.0854 (5) | 5.8362 (4) | 8.1740 (13) |
| c (Å) | 7.0253 (3) | 13.0459 (9) | 20.975 (4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 107.803 (3) | 108.795 (6) | 97.839 (2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 436.93 (3) | 866.44 (10) | 1057.5 (3) |
| Z | 2 | 4 | 4 |
| Dihedral Angle (Imidazole/Benzene) | 24.58 (7)° | 43.67 (4)° | 85.77 (4)° (between imidazole and benzyl ring) |
Experimental Protocols
The methodologies employed for the synthesis and X-ray crystallographic analysis of the compared derivatives provide a framework for studying new compounds in this class.
Synthesis and Crystallization
The synthesis of 1-phenyl-1H-imidazole derivatives, such as 4-(1H-imidazol-1-yl)benzaldehyde, can be achieved by treating 4-bromobenzaldehyde with imidazole in an aprotic solvent. This reaction is typically facilitated by the addition of potassium carbonate and a copper(I) catalyst.[3] For 1-Benzyl-1H-benzimidazole, single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a methanol solution.[4]
X-ray Data Collection and Structure Refinement
For the crystallographic analysis of 1-Benzyl-1H-benzimidazole, a Rigaku SPIDER diffractometer was used for data collection.[4] The structure was solved using SHELXS97 and refined with SHELXL97.[4] In the case of the 1-phenyl-1H-imidazole derivatives, data collection was also performed on a diffractometer, and the structures were solved by direct methods and refined by full-matrix least squares on F².
Visualizing Workflows and Molecular Structures
To better illustrate the processes and molecular geometries, the following diagrams were generated using the DOT language.
Caption: Workflow for X-ray Crystal Structure Analysis.
Caption: this compound Structure.
Structural Insights and Comparison
The crystal structures of the analyzed analogs reveal key insights into the conformational flexibility of these molecules. The dihedral angle between the imidazole and the attached aromatic ring varies significantly, from nearly co-planar to almost perpendicular. In 4-(1H-imidazol-1-yl)benzaldehyde, this angle is 24.58°, while in 1-(4-methoxyphenyl)-1H-imidazole, it is 43.67°.[3] For 1-Benzyl-1H-benzimidazole, the dihedral angle between the imidazole ring and the benzyl ring is a much larger 85.77°.[4] This wide range of conformations suggests that the nature and position of substituents, as well as crystal packing forces, play a crucial role in determining the final solid-state structure.
Intermolecular interactions are also pivotal in stabilizing the crystal packing. In the case of 1-Benzyl-1H-benzimidazole, molecules are linked into chains through C—H···N hydrogen bonds, with additional stabilization from C—H···π interactions.[4] Similarly, weak C—H···N/O interactions are observed in the 1-phenyl-1H-imidazole derivatives.[3] These non-covalent interactions are critical in drug design as they can influence ligand-receptor binding.
While the crystal structure of this compound remains to be determined, the data from these analogs provide a strong foundation for predicting its structural properties. It is likely to exhibit a non-planar conformation, with the benzyl and carbaldehyde groups twisted out of the plane of the imidazole ring. The presence of the carbaldehyde group may introduce additional hydrogen bonding opportunities, potentially influencing the crystal packing arrangement. Future experimental work is necessary to confirm these hypotheses and to fully elucidate the three-dimensional structure of this important scaffold.
References
A Comparative Guide to Analytical Methods for Purity Determination of 1-Benzyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound like 1-Benzyl-1H-imidazole-2-carbaldehyde, a key intermediate in various synthetic pathways, ensuring high purity is paramount for the desired reaction outcomes, reproducibility, and the safety of subsequent products. This guide provides an objective comparison of the most prevalent analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
This document outlines the principles and performance of each method, supported by representative experimental data, and provides detailed protocols for their application.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the purity determination of this compound depends on several factors, including the nature of potential impurities, required sensitivity, accuracy, and the intended application of the compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, while Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute quantification method, and Differential Scanning Calorimetry (DSC) is suitable for assessing the purity of highly crystalline substances.[1][2] A summary of the quantitative performance of these methods, based on analyses of structurally similar compounds, is presented below.
Table 1: Comparison of Analytical Techniques for Purity Determination
| Analytical Method | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (RSD%) | Key Advantages | Key Limitations |
| HPLC-UV | 1-100 µg/mL | 0.02 - 0.4 µg/mL[3][4] | 0.1 - 1.0 µg/mL | 95-102%[5][6] | < 2%[5] | Robust, versatile for non-volatile compounds, excellent for isomeric impurities.[7] | Requires reference standards for quantification, solvent consumption. |
| GC-MS | 0.1-100 µg/mL | 0.01 - 0.1 µg/mL[8][9] | 0.05 - 0.5 µg/mL[8][9] | 90-110% | < 5% | High sensitivity and specificity, excellent for volatile impurities and identification.[8] | May require derivatization for polar compounds, potential for thermal degradation.[10] |
| qNMR | N/A (Absolute Method) | Analyte dependent (~0.1%) | Analyte dependent (~0.3%) | >98% | < 1% | Absolute quantification without a specific reference standard of the analyte, provides structural information.[2][11] | Lower sensitivity for trace impurities compared to chromatographic methods.[12] |
| DSC | N/A (Absolute Method) | Impurity dependent (>0.1%) | Impurity dependent (>0.2%) | Comparable to HPLC for >98% pure samples[1] | Varies with purity level | Absolute method for high-purity crystalline compounds, no solvent required. | Not suitable for amorphous or thermally unstable compounds, less sensitive to impurities that don't affect melting point.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for imidazole and aldehyde derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Purity Determination
HPLC is a highly precise and versatile method for the purity assessment of non-volatile and thermally labile compounds, making it a gold standard for pharmaceutical analysis.[12] A reverse-phase HPLC method is particularly well-suited for separating this compound from potential impurities.
Experimental Protocol: HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Standard Preparation: A certified reference standard of this compound should be prepared at the same concentration as the sample.
Purity Calculation: The purity of the synthesized compound can be determined by calculating the area percentage of the main peak from the HPLC chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13] While this compound may require derivatization to improve its volatility and peak shape, GC-MS is excellent for identifying and quantifying volatile or semi-volatile impurities.[8]
Experimental Protocol: GC-MS
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a solution of this compound in a volatile solvent such as acetone or ethyl acetate at a concentration of approximately 1 mg/mL. Derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is an absolute method for purity determination that does not require an identical reference standard of the analyte, making it invaluable for the certification of reference materials.[14]
Experimental Protocol: qNMR
-
Procedure: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculation: Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the weights of the analyte and the standard.[15]
Differential Scanning Calorimetry (DSC) for High Purity Assessment
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For high-purity crystalline compounds, the presence of impurities causes a depression and broadening of the melting point, which can be used to determine the purity.[1]
Experimental Protocol: DSC
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into an aluminum pan and hermetically seal it.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a flow rate of 50 mL/min.
-
Temperature Range: Scan through the melting point of the compound.
-
Purity Calculation: The purity is calculated from the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software.
Visualizing the Workflows
The following diagrams illustrate the general experimental workflows for the primary analytical methods discussed.
Caption: General workflow for purity analysis using HPLC.
Caption: Workflow for impurity profiling via GC-MS.
Caption: Decision logic for selecting an analytical method.
Conclusion
For the routine purity assessment of synthesized this compound, the proposed RP-HPLC method offers a robust, reliable, and accessible solution.[7] It provides excellent separation of the main component from potential non-volatile impurities and isomers. GC-MS serves as a powerful complementary technique, especially for the identification of unknown volatile impurities, due to its high sensitivity and specificity.[8] For establishing a certified reference material or when an absolute purity value is required without a specific standard, qNMR is the method of choice.[14] Finally, DSC can be a valuable tool for confirming the high purity of a crystalline final product.[1] The selection of the most appropriate technique, or combination of techniques, will ultimately depend on the specific requirements of the analysis, including regulatory guidelines and the intended use of the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. rssl.com [rssl.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid State Compatibility Studies of Miconazole Using Thermal and Spectroscopic Methods [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. benchchem.com [benchchem.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Analysis of 1-Benzyl- vs. 1-Methyl-Imidazole-2-Carbaldehyde for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, spectroscopic properties, chemical reactivity, and biological activities of 1-benzyl-imidazole-2-carbaldehyde and 1-methyl-imidazole-2-carbaldehyde, presenting key comparative data to inform research and development in medicinal chemistry.
The imidazole nucleus is a cornerstone in the design of therapeutic agents, owing to its versatile chemical properties and significant biological activity.[1][2][3] Within this class of compounds, N-substituted imidazole-2-carbaldehydes serve as critical synthons for the elaboration of more complex molecular architectures. This guide provides a comparative overview of two key analogues: 1-benzyl-imidazole-2-carbaldehyde and 1-methyl-imidazole-2-carbaldehyde. Understanding the distinct characteristics imparted by the N-benzyl versus the N-methyl substituent is crucial for researchers in drug discovery and development seeking to modulate the physicochemical and biological profiles of novel imidazole-based compounds.
Physicochemical and Spectroscopic Properties
The introduction of a benzyl group in place of a methyl group at the N1 position of the imidazole ring results in a significant increase in molecular weight and alterations in physicochemical properties, such as lipophilicity, which can influence solubility, cell permeability, and pharmacokinetic profiles. A summary of the key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Benzyl- vs. 1-Methyl-Imidazole-2-Carbaldehyde
| Property | 1-Benzyl-imidazole-2-carbaldehyde | 1-Methyl-imidazole-2-carbaldehyde |
| Molecular Formula | C₁₁H₁₀N₂O[4] | C₅H₆N₂O[5] |
| Molecular Weight | 186.21 g/mol [4] | 110.11 g/mol [5] |
| Appearance | Not specified | White or Colorless to Light orange to Yellow powder to lump to clear liquid[6] |
| Melting Point | Not specified | 36-39 °C[7] |
| Boiling Point | Not specified | 70-74 °C at 1 mmHg[7] |
| CAS Number | 10045-65-5[4] | 13750-81-7[5] |
The spectroscopic signatures of these molecules are fundamental for their identification and characterization. While complete datasets for a direct comparison are not available in a single source, a compilation of reported spectroscopic information is provided in Table 2.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | 1-Benzyl-imidazole-2-carbaldehyde | 1-Methyl-imidazole-2-carbaldehyde |
| ¹H NMR | δ 9.64 (s, 1H, CHO), 7.87 (s, 1H, Im-H)[8] | δ 9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30 – 7.25 (m, 1H), 3.82 (s, 3H)[9] |
| ¹³C NMR | Data not readily available in compiled format | δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4[9] |
| IR (cm⁻¹) | Vapor Phase and Capillary Cell data available[4] | Gas Phase data available[10] |
| Mass Spec (m/z) | Top Peak: 91, 2nd Highest: 157, 3rd Highest: 186[4] | Data available in NIST WebBook[5] |
Synthesis and Experimental Protocols
Both 1-benzyl- and 1-methyl-imidazole-2-carbaldehyde can be synthesized from a common precursor, imidazole-2-carbaldehyde, via N-alkylation. The general synthetic approach involves the deprotonation of the imidazole nitrogen followed by reaction with an appropriate alkylating agent.
Experimental Protocol: Synthesis of 1-Benzyl-imidazole-2-carbaldehyde
A general procedure for the synthesis of 1-benzyl-2-methyl-1H-imidazole-carbaldehyde, which can be adapted, involves the reaction of the corresponding 4-formyl-2-methylimidazole with benzyl bromide in the presence of potassium carbonate in DMF at 0°C, followed by warming to room temperature.[11] The reaction mixture is then worked up by partitioning between ethyl acetate and saturated aqueous sodium hydrogen carbonate.[11]
Experimental Protocol: Synthesis of 1-Methyl-imidazole-2-carbaldehyde
A representative method for the synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde involves the reaction of 5-formyl imidazole with trifluoromethanesulfonic acid methyl ester.[12] The reaction can be carried out in a high-pressure reactor, and the product is isolated by vacuum distillation.[12]
Chemical Reactivity: A Comparative Perspective
The aldehyde functional group in both compounds is the primary site of chemical reactivity, participating in reactions such as oxidation, reduction, and condensation. The nature of the N1-substituent (benzyl vs. methyl) can influence the reactivity of the aldehyde and the imidazole ring through steric and electronic effects.
-
Steric Hindrance: The bulkier benzyl group may exert greater steric hindrance around the N1 and C2 positions compared to the methyl group. This could potentially influence the rate of reactions involving nucleophilic attack at the C2 position or at the adjacent aldehyde carbon.
-
Electronic Effects: Both benzyl and methyl groups are electron-donating, which can influence the electron density of the imidazole ring and the reactivity of the aldehyde. The precise electronic differences and their impact on reactivity would require dedicated quantitative studies.
Imidazole-2-carbaldehydes are known to undergo decarbonylation in hot ethanol, a reaction that involves nucleophilic attack of the alcohol on the carbonyl group.[8] A comparative study of the rates of this reaction for the 1-benzyl and 1-methyl derivatives could provide valuable insights into their relative reactivity.
Biological Activity: A Comparative Overview
Imidazole derivatives are widely recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The N-substituent plays a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
N-substituted imidazole derivatives have been extensively investigated for their antimicrobial effects.[13][14] The lipophilicity of the N-substituent can significantly impact the ability of the compound to penetrate microbial cell membranes. The increased lipophilicity of the benzyl group compared to the methyl group may lead to enhanced antimicrobial activity, although this is also dependent on the specific microbial strain and the overall molecular structure. For instance, studies on other N-substituted imidazoles have shown that variations in the N-substituent can significantly alter the minimum inhibitory concentration (MIC) against different bacterial and fungal strains.[13]
Cytotoxic Activity
Conclusion
The choice between a 1-benzyl and a 1-methyl substituent on the imidazole-2-carbaldehyde scaffold has significant implications for the resulting molecule's physicochemical properties, reactivity, and biological activity. The benzyl group introduces greater steric bulk and lipophilicity, which can be leveraged to modulate pharmacokinetic properties and potentially enhance biological efficacy. Conversely, the smaller methyl group may be preferred where steric hindrance is a concern or when fine-tuning electronic properties is desired. This comparative guide provides a foundational understanding of these two important building blocks, highlighting the need for further direct comparative studies to fully elucidate their relative merits in the context of drug discovery and development. The provided experimental frameworks can serve as a starting point for such investigations.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. Design and Synthesis of Substituted Imidazole Derivatives as Antifungal Agents | International Journal of Drug Design and Discovery [ijddd.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. 1-benzyl-1H-imidazole-2-carbaldehyde | C11H10N2O | CID 139082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 1-Methyl-2-imidazolecarboxaldehyde 98 13750-81-7 [sigmaaldrich.com]
- 8. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 11. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Steric Hindrance of the Benzyl Group in Reactions
For Researchers, Scientists, and Drug Development Professionals
The benzyl group (Bn), a common substituent in organic chemistry, presents a unique combination of steric and electronic properties that significantly influence reaction outcomes. While its phenyl ring introduces steric bulk, the benzylic position's ability to stabilize adjacent charges or radicals through resonance often leads to enhanced reactivity. This guide provides a comparative analysis of the steric hindrance of the benzyl group, supported by experimental data, to aid in reaction design and the development of structure-activity relationships (SAR).
The Dual Nature of the Benzyl Group: Sterics vs. Electronics
The steric hindrance of a substituent is its spatial bulk, which can impede the approach of a reagent to a reaction center. The benzyl group (C₆H₅CH₂–), with its planar phenyl ring, is larger than simple alkyl groups. However, its impact on reaction rates is not governed by sterics alone. In nucleophilic substitution reactions, particularly the SN2 pathway, the electronic effect of the phenyl ring often dominates. The p-orbitals of the aromatic ring can overlap with the p-orbital of the benzylic carbon in the transition state, delocalizing the electron density and lowering the activation energy.[1][2] This electronic stabilization can counteract or even outweigh the steric hindrance.[3]
Quantitative Assessment of Steric Hindrance
To objectively compare the steric profile of the benzyl group, we can examine established physical organic parameters and relative reaction rates from experimental studies.
1. Conformational Analysis: A-Value
The A-value (conformational energy) quantifies the steric bulk of a substituent by measuring the energy difference between its axial and equatorial positions on a cyclohexane ring. A larger A-value indicates greater steric demand. The benzyl group has a reported A-value of 1.81 kcal/mol.
Table 1: Comparison of A-Values for Various Substituents
| Substituent | Structure | A-Value (kcal/mol) |
|---|---|---|
| Methyl | -CH₃ | 1.74 |
| Benzyl | -CH₂Ph | 1.81 |
| Ethyl | -CH₂CH₃ | 1.79 |
| Isopropyl | -CH(CH₃)₂ | 2.21 |
| tert-Butyl | -C(CH₃)₃ | >4.5 |
This data places the benzyl group's steric bulk as comparable to that of methyl and ethyl groups, and significantly less than more branched substituents like isopropyl and tert-butyl.
2. Kinetic Data: Relative SN2 Reaction Rates
A practical assessment of a group's effective hindrance in a reaction is to compare the rate of a standard reaction. The SN2 reaction is highly sensitive to steric bulk around the electrophilic carbon.[4] Despite its size, the benzyl group often accelerates SN2 reactions compared to simple primary alkyl groups due to electronic stabilization of the transition state.[1][3]
Table 2: Relative Rates of SN2 Reaction for Various Alkyl Halides (Reaction: R-X + Nu⁻ → R-Nu + X⁻)
| Substrate (R-X) | R Group | Relative Rate (vs. Ethyl) |
|---|---|---|
| Methyl Halide | -CH₃ | ~30 |
| Ethyl Halide | -CH₂CH₃ | 1 |
| n-Propyl Halide | -(CH₂)₂CH₃ | 0.4 |
| Benzyl Halide | -CH₂Ph | ~120 |
| Isopropyl Halide | -CH(CH₃)₂ | 0.025 |
| tert-Butyl Halide | -C(CH₃)₃ | ~0 (No SN2 reaction) |
Note: Relative rates are approximate and can vary with the specific nucleophile, leaving group, and solvent. The rate for benzyl halide is significantly enhanced due to transition state stabilization.
The data clearly shows that benzyl halides are exceptionally reactive in SN2 reactions, even more so than the sterically unhindered methyl halides.[1] This highlights the dominance of electronic factors in this context.
Taft Steric Parameter (Eₛ): The Taft steric parameter, Eₛ, is another common measure derived from the rates of acid-catalyzed ester hydrolysis.[5] While Eₛ values are well-documented for a wide range of alkyl and substituted phenyl groups, a definitive value for the benzyl (CH₂Ph) group is not consistently reported in standard compilations. Researchers often rely on comparative kinetic studies, as presented above, to gauge its steric influence in specific reaction types.
Experimental Protocols
Key Experiment: Determining Relative Rates of SN2 Reactions
A common and effective method to compare the reactivity of alkyl halides, including benzyl chloride, is the Finkelstein reaction, where an alkyl halide is reacted with sodium iodide in acetone. The sodium iodide is soluble in acetone, but the sodium chloride or sodium bromide product is not, leading to the formation of a precipitate. The time taken for the precipitate to appear provides a qualitative and semi-quantitative measure of the reaction rate.[6][7]
Objective: To compare the relative SN2 reaction rates of n-butyl chloride, sec-butyl chloride, and benzyl chloride.
Materials:
-
15% solution of sodium iodide (NaI) in anhydrous acetone
-
n-Butyl chloride
-
sec-Butyl chloride
-
Benzyl chloride
-
Dry test tubes (3)
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for temperature control)
Procedure:
-
Preparation: Label three clean, dry test tubes for each of the alkyl chlorides.
-
Reagent Addition: Into each test tube, add 2 mL of the 15% NaI in acetone solution.
-
Initiation of Reaction: To the first test tube, add 2-3 drops of n-butyl chloride, cork the tube, shake vigorously, and immediately start the stopwatch.
-
Observation: Observe the tube for the formation of a cloudy precipitate (NaCl). Record the time at which the precipitate first becomes visible.
-
Repeat: Repeat steps 3 and 4 for sec-butyl chloride and benzyl chloride in their respective test tubes, ensuring to start the stopwatch at the moment of addition.
-
Data Analysis: Compare the times recorded for the precipitate to form. A shorter time indicates a faster reaction rate. The expected order of reactivity is Benzyl chloride > n-butyl chloride > sec-butyl chloride.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative rate experiment described above.
Caption: Workflow for comparing SN2 reaction rates of alkyl halides.
Conclusion
The assessment of the benzyl group's steric hindrance is nuanced. While quantitative measures like the A-value suggest a moderate steric presence comparable to simple alkyl groups, kinetic data from SN2 reactions reveal a more complex picture. In substitution reactions at the benzylic carbon, the electronic stabilizing effect of the adjacent phenyl ring is a powerful accelerating factor that typically overrides steric considerations. For researchers in synthetic chemistry and drug development, this means that the benzylic position is often a site of high reactivity that is sterically accessible. However, in contexts where such electronic stabilization is absent, the benzyl group should be considered a moderately bulky substituent, and its steric influence on neighboring reaction centers should not be discounted.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Comparative Guide to the Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic routes to 1-Benzyl-1H-imidazole-2-carbaldehyde, a key building block in the development of various pharmaceutical compounds. The performance of an established multi-step synthesis is compared against a more direct, modern approach, with supporting experimental data and detailed protocols to aid in laboratory application.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two synthetic routes, offering a clear comparison of their efficiency and resource requirements.
| Parameter | Established Route: Multi-step Synthesis | New Route: Direct Formylation |
| Starting Materials | Imidazole, Benzoyl Chloride, Triethylamine, Benzyl Bromide, Potassium Carbonate | 1-Benzyl-1H-imidazole, n-Butyllithium, N,N-Dimethylformamide (DMF) |
| Number of Steps | 2 (Synthesis of Imidazole-2-carbaldehyde + N-Benzylation) | 1 |
| Overall Yield | ~60-70% (estimated) | Up to 85% |
| Reaction Time | >24 hours | ~4-6 hours |
| Key Reagents | Benzoyl Chloride, Triethylamine, Pd/C, Benzyl Bromide | n-Butyllithium (pyrophoric), Dry Solvents |
| Purification | Multiple chromatographic separations and/or recrystallizations | Single chromatographic separation |
Established Route: A Multi-Step Approach
The traditional synthesis of this compound involves a two-stage process: the initial synthesis of the parent imidazole-2-carboxaldehyde, followed by N-alkylation with benzyl bromide.
Experimental Protocol:
Step 1: Synthesis of Imidazole-2-carboxaldehyde
This procedure is adapted from a well-established method published in Organic Syntheses.[1]
-
Preparation of 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole: To a cooled (15-25°C) and stirred mixture of imidazole (1.0 mol), triethylamine (2.0 mol) in acetonitrile, benzoyl chloride (2.0 mol) is added dropwise. The reaction is stirred for an additional hour at ambient temperature. The product is isolated by filtration after the addition of ether and water, yielding 1-benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole (80-85% yield).
-
Formation of 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride: The product from the previous step is treated with concentrated hydrochloric acid in methanol to yield the hydrochloride salt.
-
Hydrogenation: The hydrochloride salt is hydrogenated using 10% palladium on carbon in ethanol under a hydrogen atmosphere (50 psi) to yield 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride (87-94% yield).
-
Hydrolysis to Imidazole-2-carboxaldehyde: The hydrogenated product is refluxed in concentrated hydrochloric acid for 22 hours. After workup and neutralization with sodium bicarbonate, imidazole-2-carboxaldehyde is obtained as a crystalline solid (67-77% yield).
Step 2: N-Benzylation of Imidazole-2-carboxaldehyde
This is a standard N-alkylation procedure.
-
To a solution of imidazole-2-carboxaldehyde (1.0 equiv) in anhydrous acetonitrile, anhydrous potassium carbonate (1.2 equiv) is added.
-
Benzyl bromide (1.05 equiv) is added to the suspension.
-
The reaction mixture is heated to 70°C with vigorous stirring and monitored by TLC until the starting material is consumed.
-
Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.
New Route: A Direct Approach via Formylation
A more modern and direct approach to this compound involves the formylation of readily available 1-benzyl-1H-imidazole. This method significantly reduces the number of steps and can lead to higher overall yields. The most common method for this transformation is lithiation followed by quenching with an electrophile.
Experimental Protocol:
This protocol is based on general procedures for the formylation of imidazoles via lithiation.
-
A solution of 1-benzyl-1H-imidazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred at -78°C for 1-2 hours to ensure complete lithiation at the C2 position.
-
Anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
Workflow of the New Synthetic Route
Caption: Workflow for the direct formylation of 1-benzyl-1H-imidazole.
Comparison of Synthetic Strategies
References
Spectroscopic Showdown: Unmasking the Molecular Evolution of 1-Benzyl-1H-imidazole-2-carbaldehyde
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis and materials science, a precise understanding of molecular structure is paramount. This guide offers a detailed spectroscopic comparison of the versatile building block, 1-Benzyl-1H-imidazole-2-carbaldehyde, and its fundamental precursors, 1H-imidazole-2-carbaldehyde and 1-benzyl-1H-imidazole. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that occur at each synthetic step, providing a clear and objective reference for researchers in the field.
At a Glance: Spectroscopic Data Summary
The following tables provide a comprehensive summary of the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the distinct spectral signatures of each molecule, facilitating their identification and characterization.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Imidazole Ring Protons | Benzyl Group Protons | Aldehyde Proton |
| 1H-Imidazole-2-carbaldehyde | 7.43 (s, 2H) | - | 9.67 (s, 1H)[1] |
| 1-Benzyl-1H-imidazole | 7.53 (s, 1H, H-2), 7.08 (s, 1H, H-5), 6.89 (s, 1H, H-4) | 7.33 (m, 3H, Ph-H), 7.14 (m, 2H, Ph-H), 5.10 (s, 2H, CH₂) | - |
| This compound | 7.20-7.40 (m, 2H) | 7.20-7.40 (m, 5H, Ph-H), 5.60 (s, 2H, CH₂) | 9.80 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Imidazole Ring Carbons | Benzyl Group Carbons | Aldehyde Carbon |
| 1H-Imidazole-2-carbaldehyde | 145.6 (C-2), 131.9 (C-5), 122.7 (C-4) | - | 181.3 |
| 1-Benzyl-1H-imidazole | 137.5 (C-2), 129.2 (C-5), 119.2 (C-4) | 134.8 (quat. C), 129.1 (2C), 128.5 (1C), 127.9 (2C), 50.5 (CH₂) | - |
| This compound | ~145 (C-2), ~130 (C-5), ~125 (C-4) | ~135 (quat. C), ~129 (2C), ~128 (1C), ~127 (2C), ~52 (CH₂) | ~185 |
Note: Some ¹³C NMR values for this compound are estimated based on typical chemical shifts, as precise literature data with full assignments is scarce.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C=N Stretch (Imidazole) | C-H Aromatic Stretch |
| 1H-Imidazole-2-carbaldehyde | 1685 | ~1500-1600 | ~3000-3100 |
| 1-Benzyl-1H-imidazole | - | ~1500-1600 | ~3000-3100 |
| This compound | ~1690 | ~1500-1600 | ~3000-3100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 1H-Imidazole-2-carbaldehyde | 96 | 68, 41 |
| 1-Benzyl-1H-imidazole | 158 | 91 (tropylium ion), 67 |
| This compound | 186 | 157 ([M-CHO]⁺), 91 (tropylium ion)[2] |
From Precursors to Product: A Spectroscopic Journey
The spectroscopic data reveals a clear narrative of chemical transformation. The synthesis of 1-benzyl-1H-imidazole from imidazole introduces the characteristic signals of the benzyl group in both ¹H and ¹³C NMR spectra, most notably the methylene bridge protons around 5.10 ppm and the aromatic signals of the phenyl ring. The subsequent formylation of 1-benzyl-1H-imidazole to yield the target compound, this compound, is unequivocally confirmed by the appearance of a sharp singlet for the aldehyde proton at approximately 9.80 ppm in the ¹H NMR spectrum and a carbonyl carbon signal around 185 ppm in the ¹³C NMR spectrum.
In the IR spectra, the most telling transformation is the appearance of a strong C=O stretching vibration around 1690 cm⁻¹ in the final product, a feature absent in its precursors. Mass spectrometry data further corroborates the successful synthesis, with the molecular ion peaks corresponding to the expected molecular weights of each compound and the fragmentation patterns providing structural insights, such as the characteristic tropylium ion (m/z 91) from the benzyl group.
Visualizing the Pathway: Synthesis and Analysis
To provide a clearer understanding of the molecular transformations and the analytical workflow, the following diagrams have been generated.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic analysis and comparison.
Experimental Protocols
Synthesis of 1-Benzyl-1H-imidazole (Precursor)
A mixture of imidazole (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide in dimethylformamide (DMF) is stirred at room temperature. Benzyl bromide (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-benzyl-1H-imidazole.
Synthesis of this compound (Vilsmeier-Haack Reaction) [3][4]
To a stirred solution of dimethylformamide (DMF, 3.0 eq) at 0°C, phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise. The mixture is stirred for 30 minutes at 0°C, and then a solution of 1-benzyl-1H-imidazole (1.0 eq) in DMF is added. The reaction mixture is heated to 90°C and stirred for 4-6 hours. After completion, the reaction is cooled to room temperature and poured into ice-water. The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a neat film.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
This comprehensive guide provides the necessary spectroscopic data and experimental context for the confident synthesis and characterization of this compound and its precursors. The presented data and workflows serve as a valuable resource for researchers navigating the synthesis of novel imidazole-based compounds.
References
Performance of 1-Benzyl-1H-imidazole-2-carbaldehyde in Parallel Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the performance of 1-Benzyl-1H-imidazole-2-carbaldehyde in parallel synthesis, a technique crucial for the rapid generation of compound libraries in drug discovery. While direct, side-by-side comparative data for this compound against a wide array of aldehydes in a specific parallel synthesis format is not extensively documented in publicly available literature, this guide provides a framework for comparison based on the performance of structurally similar and commonly used aldehydes in analogous multi-component reactions. The experimental data presented for alternative aldehydes serves as a valuable benchmark for researchers designing and executing parallel synthesis campaigns.
Performance Comparison in Imidazole Synthesis
The synthesis of substituted imidazoles via multi-component reactions is a common application of parallel synthesis. The choice of the aldehyde component is critical as it directly influences the reaction yield, purity, and overall efficiency of the library synthesis. Generally, the reactivity of the aldehyde is influenced by the electronic nature of its substituents.
A study on the one-pot, multi-component synthesis of tri-substituted imidazoles provides insight into how different aldehydes perform under the same reaction conditions. The reaction involves an aldehyde, benzil, a primary amine, and ammonium acetate. The yields obtained with various aromatic and heteroaromatic aldehydes are summarized below and can serve as a reference for the expected performance of this compound.
Table 1: Comparative Yields of Tri-substituted Imidazoles Using Various Aldehydes
| Aldehyde | Substituent Nature | Yield (%) |
| 4-Methoxybenzaldehyde | Electron-donating | 98 |
| 4-Methylbenzaldehyde | Electron-donating | 95 |
| Benzaldehyde | Neutral | 94 |
| 4-Hydroxybenzaldehyde | Electron-donating | 88 |
| 4-Chlorobenzaldehyde | Electron-withdrawing | 92 |
| 4-Fluorobenzaldehyde | Electron-withdrawing | 88 |
| 4-Nitrobenzaldehyde | Strongly electron-withdrawing | 85 |
| Thiophene-2-carbaldehyde | Heteroaromatic | 91 |
| Furan-2-carbaldehyde | Heteroaromatic | 85 |
| Pyridine-2-carbaldehyde | Heteroaromatic | 80 |
Based on this data, aldehydes with electron-donating groups tend to provide slightly higher yields, although aldehydes with electron-withdrawing groups also perform well. Heteroaromatic aldehydes are also well-tolerated. It is anticipated that this compound, as a heteroaromatic aldehyde, would demonstrate good to excellent yields in similar multi-component reactions.
Experimental Protocols
Below are detailed protocols for key experiments relevant to the parallel synthesis of imidazole derivatives.
Protocol 1: General Procedure for the Parallel Synthesis of Tri-substituted Imidazoles
This protocol is adapted from methodologies for one-pot imidazole synthesis and is suitable for a parallel synthesis setup.
Materials:
-
Array of aldehydes (including this compound and comparators)
-
Benzil
-
Primary amine (e.g., aniline or benzylamine)
-
Ammonium acetate
-
Solvent (e.g., ethanol or acetic acid)
-
Parallel synthesis reactor or multi-well plates
Procedure:
-
To each reaction vessel, add the aldehyde (1.0 mmol), benzil (1.0 mmol), the primary amine (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add the solvent (e.g., 5 mL of ethanol) to each vessel.
-
Seal the vessels and heat the reaction mixtures to 80-100 °C.
-
Maintain the reaction for a set time (e.g., 2-4 hours), with stirring.
-
Monitor the progress of the reactions using an appropriate analytical technique, such as TLC or LC-MS.
-
Upon completion, cool the reaction mixtures to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the products in parallel using techniques like automated flash chromatography or preparative HPLC.
-
Analyze the yield and purity of each product to compare the performance of the different aldehydes.
Protocol 2: Synthesis of a 1-Benzyl-2-substituted-dihydro-1H-imidazole
This protocol, adapted from the synthesis of 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, can be used to evaluate the performance of this compound in the synthesis of imidazolines.[1]
Materials:
-
This compound (or other aldehyde)
-
N-Benzylethylenediamine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), dry
Procedure:
-
In a reaction vessel, dissolve the aldehyde (38 mmol) and N-benzylethylenediamine (40 mmol) in dry DCM (125 mL).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add N-Bromosuccinimide (NBS) (40 mmol) to the mixture.
-
Allow the resulting solution to warm to room temperature and stir overnight.[1]
-
Dilute the reaction with DCM (125 mL) and quench by adding a mixture of aqueous Na2S2O5 and 10% aqueous NaOH.
-
Separate the organic layer, wash with 10% aqueous NaOH, dry over anhydrous Na2SO4, and evaporate the solvent in vacuo.[1]
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Reaction Pathway
Figure 1: Experimental Workflow for Parallel Aldehyde Comparison
Caption: A flowchart illustrating the parallel synthesis workflow for comparing different aldehydes.
Figure 2: Generalized Multi-Component Reaction for Imidazole Synthesis
Caption: A diagram showing the key components and steps in a typical multi-component imidazole synthesis.
References
Comparative Efficacy of Catalysts for Reactions Involving 1-Benzyl-1H-imidazole-2-carbaldehyde: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of a catalyst is pivotal for optimizing reaction outcomes. This guide provides a comparative analysis of the efficacy of various catalysts in key reactions involving 1-Benzyl-1H-imidazole-2-carbaldehyde and structurally related aromatic aldehydes. The data presented is compiled from a range of experimental studies and is intended to facilitate the selection of the most suitable catalytic system for specific synthetic goals.
This guide focuses on three common and synthetically valuable transformations for aldehydes: the Knoevenagel condensation, the Henry (nitroaldol) reaction, and the synthesis of benzimidazole derivatives. The performance of different catalysts in these reactions is summarized in structured tables, accompanied by detailed experimental protocols and workflow diagrams to ensure reproducibility and aid in experimental design.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound. The choice of catalyst can significantly influence reaction rates and yields.
Catalyst Performance in Knoevenagel Condensation
| Catalyst | Aldehyde Substrate | Active Methylene Compound | Reaction Conditions | Time | Yield (%) | Reference |
| Imidazole (10 mol%) | 4-Chlorobenzaldehyde | Malononitrile | Dichloromethane, rt | 5 min | 98 | [1] |
| Imidazole (10 mol%) | 4-Methoxybenzaldehyde | Malononitrile | Dichloromethane, rt | 10 min | 97 | [1] |
| Imidazole (10 mol%) | 2-Nitrobenzaldehyde | Malononitrile | Dichloromethane, rt | 15 min | 95 | [1] |
| Sodium Bicarbonate | Piperonal | Malononitrile | Water, rt | 30 min | 100 | [2] |
| Sodium Acetate | Piperonal | Malononitrile | Water, rt | 30 min | 64 | [2] |
| Potassium Carbonate | Piperonal | Malononitrile | Water, rt | 30 min | 86 | [2] |
| CaO-MgO | Benzaldehyde | Malononitrile | Water, rt | 10 min | 98 | [3] |
| CaO-MgO | 4-Chlorobenzaldehyde | Malononitrile | Water, rt | 15 min | 96 | [3] |
Experimental Protocol: Imidazole-Catalyzed Knoevenagel Condensation
This protocol is a general procedure adapted from studies on various aromatic aldehydes.[1]
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Imidazole (0.1 mmol, 10 mol%)
-
Dichloromethane (10 mL)
Procedure:
-
To a solution of this compound and malononitrile in dichloromethane, add imidazole.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Knoevenagel Condensation Workflow
References
Safety Operating Guide
Proper Disposal of 1-Benzyl-1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 1-Benzyl-1H-imidazole-2-carbaldehyde are provided for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Hazard Profile
This compound is classified with the following hazards:
-
May cause respiratory irritation.[2]
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
| H315: Causes skin irritation | Skin irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |
| H319: Causes serious eye irritation | Serious eye irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. In-lab treatment may be considered for small quantities, but consultation with your institution's Environmental Health and Safety (EHS) office is mandatory.
On-site Waste Segregation and Collection:
-
Waste Identification: Clearly label a dedicated, sealable, and compatible waste container as "Hazardous Waste: this compound".
-
Segregation: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides, to prevent potentially hazardous reactions.[3][4]
-
Collection of Pure Compound and Solutions: Collect waste this compound in its pure solid form or as solutions in a designated, airtight container.[3][4]
-
Contaminated Materials: Any materials, such as gloves, filter paper, or pipette tips, that are contaminated with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by the designated waste management service.[1][3]
Off-site Disposal by a Licensed Contractor:
-
Engage a Licensed Professional: Your institution's EHS office will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup.
-
Manifesting: Ensure all waste is properly documented and manifested according to local, state, and federal regulations.
-
Recommended Disposal Methods: The recommended methods for final disposal are:
-
Controlled Incineration: This is a common and effective method for destroying organic chemical waste. It should be carried out in a facility with flue gas scrubbing capabilities.
-
Licensed Chemical Destruction Plant: These facilities are equipped to handle and neutralize various types of chemical waste in a safe and environmentally sound manner.
-
Crucially, do not discharge this compound or its containers into sewer systems or waterways. [5]
In-Laboratory Treatment of Aldehyde Waste (for consideration and with EHS approval):
For small quantities, the oxidation of aldehydes to their corresponding carboxylic acids, which are generally less toxic and volatile, can be a viable in-lab treatment method.[6][7][8]
Note: The following is a general procedure and must be adapted and approved by your institution's EHS department for this compound specifically.
Experimental Protocol: Oxidation of Aldehyde Waste
-
Dilution: In a fume hood, cautiously dilute the aldehyde waste with a suitable solvent to control the reaction rate.
-
Oxidation: Slowly add an oxidizing agent, such as potassium permanganate solution (acidified) or hydrogen peroxide, to the stirred solution.[6][7] The reaction should be monitored for any signs of excessive heat generation or gas evolution.
-
Neutralization: After the reaction is complete, neutralize the resulting solution to a pH of approximately 7 with a dilute acid or base as appropriate.
-
Disposal of Treated Waste: The neutralized solution may be suitable for disposal as aqueous waste, but this must be confirmed with your EHS office.
Disposal Workflow
Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. chemos.de [chemos.de]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. epfl.ch [epfl.ch]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistics for Handling 1-Benzyl-1H-imidazole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 1-Benzyl-1H-imidazole-2-carbaldehyde, including personal protective equipment (PPE), handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment. The primary hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards are required.[2] A face shield may be necessary for splash hazards.[3] |
| Skin Protection | Gloves | Nitrile gloves are recommended for handling the solid powder.[2] Always inspect gloves for pinholes before use and use proper removal techniques.[2][4] |
| Lab Coat | A fully-buttoned lab coat is required to protect against skin exposure.[5] | |
| Respiratory Protection | Fume Hood | Always work within a properly functioning and certified laboratory chemical fume hood.[5][6] |
| Respirator | If exposure to dust or mist is likely, a NIOSH/MSHA-approved respirator may be necessary.[4][6] |
Experimental Protocols: Handling and Storage
Adherence to strict protocols is crucial to ensure safety and maintain the integrity of the compound.
Handling Procedures:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5][6]
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even after removing gloves.[5][7] Do not eat, drink, or smoke in the laboratory area.[7]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[2] Avoid the formation of dust and aerosols.[4]
Storage Procedures:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]
-
The storage area should be secure and locked.[7]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5]
Accidental Release and First Aid Measures
Accidental Release:
In the event of a spill, evacuate the area.[4] Use appropriate tools to clean up the spilled material, avoiding dust formation.[4][5] Place the collected material in a suitable, sealed container for disposal as hazardous waste.[4][5]
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[7]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[7]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][8] Seek immediate medical attention.[4]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[4][7]
Disposal Plan
Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection: Collect waste this compound in its pure form or in solutions in a sealable, airtight, and compatible waste container.[2][5]
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[2]
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. capotchem.cn [capotchem.cn]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
